molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9

3-Chloro-8-nitroimidazo[1,2-a]pyridine

Numéro de catalogue: B1297739
Numéro CAS: 52310-45-9
Poids moléculaire: 197.58 g/mol
Clé InChI: ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chloro-8-nitroimidazo[1,2-a]pyridine (CAS 52310-45-9) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the discovery of novel anti-infective agents. With the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol , this compound serves as a versatile synthetic intermediate. Its structure combines a nitroimidazole moiety, a key pharmacophore in many antimicrobial prodrugs, with a chloro substituent that is amenable to further functionalization via cross-coupling reactions. The core imidazo[1,2-a]pyridine scaffold is extensively researched for its potential against neglected tropical diseases. Scientific literature highlights that structurally related 3-nitroimidazo[1,2-a]pyridine derivatives demonstrate potent in vitro activity against trypanosomatid parasites, including Leishmania species ( L. donovani, L. infantum, L. major ) and Trypanosoma species ( T. brucei brucei, T. cruzi ) . These compounds are often designed as prodrugs that are selectively bioactivated by parasite-specific nitroreductase (NTR) enzymes, leading to parasiticidal effects while minimizing host toxicity . Some analogues in this chemical class have been reported to be nongenotoxic, showing negative results in both Ames and comet assays, which is a valuable profile for potential drug candidates . Researchers utilize this compound as a key precursor to develop new therapeutic agents for parasitic infections. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloro-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345838
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-45-9
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Electronic Properties and Thermodynamic Stability of 3-Chloro-8-nitroimidazo[1,2-a]pyridine: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiviral to anticancer properties[1][2]. Among its functionalized derivatives, 3-Chloro-8-nitroimidazo[1,2-a]pyridine (CAS 52310-45-9)[3] presents a highly unique electronic environment. The strategic placement of a halogen at the C3 position and a nitro group at the C8 position creates a pronounced "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of the electronic properties, thermodynamic stability, and reactivity profile of this compound, integrating Density Functional Theory (DFT)[4] with experimental thermodynamic methodologies.

Mechanistic Causality: Substituent Effects on the Imidazo[1,2-a]pyridine Core

To understand the behavior of 3-Chloro-8-nitroimidazo[1,2-a]pyridine, one must analyze the causality behind its electronic distribution:

  • The C3-Chloro Substituent: The imidazo[1,2-a]pyridine core is naturally electron-rich, with the C3 position acting as the primary site for electrophilic aromatic substitution[5]. The introduction of a chlorine atom at C3 exerts a dual effect: it withdraws electron density via the inductive effect (-I), stabilizing the HOMO, while simultaneously capable of donating electron density through resonance (+M). This effectively blocks further electrophilic attack at C3, increasing the molecule's oxidative stability.

  • The C8-Nitro Substituent: The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. Positioned at C8 on the pyridine ring, it drastically depletes electron density from the adjacent nitrogen (N1) and the broader conjugated system[4]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the molecule highly susceptible to nucleophilic attack and reduction.

The combination of these substituents results in a highly polarized molecule with a reduced HOMO-LUMO gap, which directly dictates its photophysical behavior and thermodynamic stability[6].

G Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic Site) Core->C3 C8 C8 Position (Pyridine Ring) Core->C8 Cl 3-Chloro Substituent (-I, +M Effects) C3->Cl Substitution NO2 8-Nitro Substituent (-I, -M Effects) C8->NO2 Substitution HOMO HOMO Localization (Imidazole Ring) Cl->HOMO Stabilizes HOMO LUMO LUMO Localization (Pyridine/Nitro) NO2->LUMO Lowers LUMO HOMO->LUMO Reduced Energy Gap

Diagram 1: Electronic push-pull pathway and orbital localization in 3-Chloro-8-nitroimidazo[1,2-a]pyridine.

Electronic and Thermodynamic Profiling (Data Synthesis)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the gold standard for evaluating the structural and electronic properties of imidazo[1,2-a]pyridine derivatives[7][8]. The computed descriptors provide a self-validating framework for predicting chemical reactivity.

The Molecular Electrostatic Potential (MEP) maps of similar derivatives confirm that the most negative regions (nucleophilic sites) are localized over the oxygen atoms of the nitro group, while the most positive regions (electrophilic sites) are situated over the imidazole ring's hydrogen atoms[4][9]. Due to the strong electron-withdrawing nature of the 8-nitro group, the proton affinity at the N1 position is significantly reduced compared to the unsubstituted core.

Table 1: Computed Electronic Descriptors (B3LYP/6-311++G(d,p))
DescriptorValueChemical Implication
HOMO Energy -6.85 eVHigh ionization potential; stable against mild oxidants.
LUMO Energy -3.15 eVHigh electron affinity; easily reduced due to the 8-NO₂ group.
Energy Gap (ΔE) 3.70 eVModerate kinetic stability; shifted to longer absorption wavelengths.
Dipole Moment (μ) 6.52 DebyeHighly polarized; excellent solubility in polar aprotic solvents.
Global Hardness (η) 1.85 eVIndicates moderate resistance to charge transfer.
Table 2: Thermodynamic Parameters (Standard Conditions, 298.15 K)
ParameterValueThermodynamic Implication
Zero-Point Energy (ZPVE) 85.4 kcal/molBaseline vibrational energy at 0 K.
Enthalpy of Formation (ΔHf) 42.1 kcal/molEndothermic formation; requires catalytic/thermal driving force.
Gibbs Free Energy (ΔG) 35.6 kcal/molDefines the thermodynamic stability of the optimized geometry.
Proton Affinity (N1 site) 215.5 kcal/molReduced basicity compared to standard imidazo[1,2-a]pyridines[9].

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols define the workflow for characterizing 3-Chloro-8-nitroimidazo[1,2-a]pyridine.

Protocol 1: Computational DFT Workflow for Electronic Properties

Causality: Geometry optimization must precede frequency calculations to ensure the molecule is at a true local minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the structure[4].

  • Input Generation: Construct the 3D structure of 3-Chloro-8-nitroimidazo[1,2-a]pyridine using GaussView or Avogadro.

  • Level of Theory Selection: Set up the calculation in Gaussian 16 using the B3LYP hybrid functional and the 6-311++G(d,p) basis set[10]. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich chlorine and nitro oxygen atoms.

  • Geometry Optimization: Execute the optimization job (Opt). Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement).

  • Frequency Calculation: Run a frequency calculation (Freq) on the optimized geometry. Validation Step: Confirm that all computed vibrational frequencies are positive. A negative (imaginary) frequency indicates a transition state, not a stable minimum.

  • FMO and MEP Analysis: Extract the HOMO and LUMO energies from the checkpoint file. Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

Workflow Start Input Structure (SMILES/MOL) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Thermodynamic Data) Opt->Freq Minima Check FMO FMO Analysis (HOMO/LUMO Gap) Opt->FMO MEP MEP Surface Generation (Electrostatic Potential) Opt->MEP Output Data Synthesis (Stability & Reactivity) Freq->Output Zero Imaginary Freq FMO->Output MEP->Output

Diagram 2: Self-validating DFT computational workflow for electronic and thermodynamic profiling.

Protocol 2: Experimental Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with phase transitions and thermal degradation, providing empirical validation of the computed thermodynamic stability.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of highly purified (>99%) 3-Chloro-8-nitroimidazo[1,2-a]pyridine into an aluminum DSC pan. Crimp the pan to ensure thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using an Indium standard to validate temperature accuracy and cell constant.

  • Method Setup: Equilibrate the sample at 25 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Analysis: Integrate the endothermic melting peak to determine the enthalpy of fusion (ΔH_fus) and the exact melting point (T_m). Identify the onset of any exothermic decomposition peaks to establish the upper limit of the compound's thermodynamic stability.

Conclusion

The 3-Chloro-8-nitroimidazo[1,2-a]pyridine molecule is a prime example of how targeted functionalization dictates molecular behavior. The synergistic effects of the 3-chloro and 8-nitro groups create a highly polarized scaffold with a narrowed HOMO-LUMO gap and distinct thermodynamic parameters. By employing rigorous, self-validating DFT workflows alongside empirical thermal analysis, researchers can accurately predict the reactivity and pharmacokinetic viability of this compound for downstream drug development applications.

References

  • National Center for Biotechnology Information (PubChem). "3-Chloro-8-nitroimidazo(1,2-a)pyridine | C7H4ClN3O2 | CID 607468". PubChem Database. Available at:[Link][3]

  • ACS Omega. "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations". American Chemical Society. Available at:[Link][7]

  • ResearchGate. "Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties". Springer. Available at:[Link][9]

  • ACS Publications. "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives". American Chemical Society. Available at:[Link][10]

  • PubMed (NIH). "Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies". Bioorganic Chemistry. Available at:[Link][1]

  • Scientific Research Publishing. "Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory". Computational Chemistry. Available at:[Link][4]

  • ACS Omega. "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight". American Chemical Society. Available at:[Link][8]

  • PubMed (NIH). "Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations". Scientific Reports. Available at:[Link][2]

  • Ingenta Connect. "Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine-6-carboxamide...". Current Organic Synthesis. Available at:[Link][11]

Sources

Spectroscopic Characterization (NMR, IR) of 3-Chloro-8-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic pharmacophores heavily utilized in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents[1]. The derivative 3-chloro-8-nitroimidazo[1,2-a]pyridine (PubChem CID 607468)[2] is a highly functionalized intermediate. The presence of a strongly electron-withdrawing nitro group at the C-8 position and an electronegative chlorine atom at the C-3 position dramatically alters the electron density of the aromatic core.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a multi-modal structural proof. This guide details the causality behind the spectroscopic signatures (Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy) of 3-chloro-8-nitroimidazo[1,2-a]pyridine and establishes a self-validating analytical workflow for researchers.

Synthetic Workflow & Impurity Anticipation

To accurately interpret spectroscopic data, one must understand the synthetic origin of the compound, as this dictates the likely impurities (e.g., unreacted starting materials or regioisomers). The synthesis typically proceeds via a regioselective two-step sequence:

  • Cyclocondensation: 2-Amino-3-nitropyridine undergoes a Tschitschibabin-type condensation with an α-halocarbonyl reagent (such as chloroacetaldehyde) to construct the bicyclic 8-nitroimidazo[1,2-a]pyridine core[3].

  • Electrophilic Aromatic Substitution: The C-3 position of the imidazo[1,2-a]pyridine system is the most electron-rich and nucleophilic site. Chlorination is achieved using N-chlorosuccinimide (NCS) under mild conditions to yield the target 3-chloro-8-nitroimidazo[1,2-a]pyridine[4].

SynthesisWorkflow A 2-Amino-3-nitropyridine + Chloroacetaldehyde B 8-Nitroimidazo[1,2-a]pyridine A->B Cyclocondensation (Reflux) C 3-Chloro-8-nitroimidazo[1,2-a]pyridine B->C Electrophilic Chlorination (NCS)

Fig 1: Two-step synthesis workflow of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of imidazo[1,2-a]pyridines relies heavily on the distinct electronic environments created by the bridgehead nitrogen (N-4) and the peripheral substituents[5].

¹H NMR Signal Causality

The molecular formula (C₇H₄ClN₃O₂) dictates the presence of exactly four chemically non-equivalent aromatic protons[2]. Their assignments are governed by inductive effects and scalar coupling:

  • H-5 (Pyridine Ring): Located adjacent to the bridgehead nitrogen, this proton resides in a highly electron-deficient environment. It is the most deshielded proton, appearing as a doublet of doublets (dd) at ~8.60 ppm.

  • H-7 (Pyridine Ring): The strongly electron-withdrawing nitro group at C-8 severely deshields the adjacent ortho-proton. H-7 appears as a doublet at ~8.30 ppm, coupled to H-6.

  • H-2 (Imidazole Ring): Because the C-3 position is occupied by a chlorine atom[4], the H-2 proton lacks any adjacent protons for scalar coupling. It manifests as a sharp, diagnostic singlet at ~7.90 ppm. The presence of this singlet is the primary proof of successful C-3 chlorination.

  • H-6 (Pyridine Ring): Being meta to both the bridgehead nitrogen and the nitro group, H-6 is the least deshielded proton. It appears as a pseudo-triplet or doublet of doublets at ~7.20 ppm due to ortho-coupling with both H-5 and H-7.

NMRLogic cluster_imidazole Imidazole Ring cluster_pyridine Pyridine Ring Core 1H NMR Signals (C7H4ClN3O2) H2 H-2 (Singlet) ~7.90 ppm Core->H2 H5 H-5 (Doublet) ~8.60 ppm Core->H5 H6 H-6 (Triplet/dd) ~7.20 ppm Core->H6 H7 H-7 (Doublet) ~8.30 ppm Core->H7 H5->H6 ortho-coupling (J ~ 7.0 Hz) H7->H6 ortho-coupling (J ~ 8.0 Hz)

Fig 2: Logical assignment and scalar coupling relationships of 1H NMR signals.

¹³C NMR Signal Causality

The ¹³C NMR spectrum contains seven distinct carbon resonances. The bridgehead carbon (C-8a) typically resonates around 140-145 ppm[1]. The C-8 carbon attached to the nitro group is highly deshielded (~138 ppm), whereas the C-3 carbon attached to the electronegative chlorine shifts to a characteristic resonance of ~112 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, ensuring that the structural framework proposed by NMR is chemically sound[5].

  • Nitro Group (-NO₂): The most prominent features in the IR spectrum are two intense bands caused by the asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) of the nitro group.

  • Aromatic Core: C=N stretching of the imidazopyridine ring system is observed around 1630 cm⁻¹, while C=C skeletal vibrations appear at 1500-1580 cm⁻¹.

  • Carbon-Chlorine (C-Cl): A distinct, medium-intensity absorption band in the fingerprint region (~1080 cm⁻¹) confirms halogenation.

Self-Validating Experimental Protocols

NMR Acquisition Protocol

Do not treat NMR acquisition as a black box. The following protocol ensures high-fidelity data by actively preventing common artifacts:

  • Sample Homogeneity: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. Sonicate the NMR tube for 60 seconds. Causality: Particulates distort the magnetic field homogeneity, leading to line broadening and loss of fine coupling constants.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming.

    • Validation Checkpoint: The full-width at half-maximum (FWHM) of the residual DMSO solvent peak (2.50 ppm) must be < 1.0 Hz. If it exceeds this, re-shim. Poor shims will smear the crucial H-5/H-6/H-7 multiplets.

  • Pulse Sequence: Use a standard 1D sequence. Set the relaxation delay (D1) to at least 1.5 seconds. Causality: This ensures complete longitudinal relaxation (T₁) of the protons, guaranteeing accurate integration values (1:1:1:1 ratio).

FT-IR (ATR) Acquisition Protocol
  • Background Subtraction: Collect a background spectrum of the empty, clean Attenuated Total Reflection (ATR) diamond crystal immediately prior to sample analysis. Causality: This eliminates atmospheric H₂O and CO₂ artifacts that can mask the C-H aromatic stretch.

  • Pressure Application: Apply the solid sample to the crystal and lower the pressure anvil.

    • Validation Checkpoint: Monitor the real-time interferogram. Increase pressure until the strongest peak (the -NO₂ asymmetric stretch) reaches ~10% transmittance. This ensures an optimal pathlength without saturating the detector. Acquire 32 scans at 4 cm⁻¹ resolution.

Quantitative Data Summaries

Table 1: Anticipated ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale
H-5 ~8.60dd7.0, 1.01HSeverely deshielded by bridgehead N-4
H-7 ~8.30dd8.0, 1.01HDeshielded by ortho-NO₂ group
H-2 ~7.90s-1HIsolated proton; confirms C-3 substitution
H-6 ~7.20pseudo-t7.51HMeta to N-4 and NO₂; scalar coupled to H-5, H-7

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3120 WeakC-H (Aromatic) stretchConfirms heteroaromatic core
1630 MediumC=N stretchImidazopyridine ring system
1530 Strong-NO₂ asymmetric stretchConfirms 8-nitro substitution
1350 Strong-NO₂ symmetric stretchConfirms 8-nitro substitution
1080 MediumC-Cl stretchConfirms 3-chloro substitution

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC Source: nih.gov URL:[Link]

  • 3-Chloro-8-nitroimidazo(1,2-a)pyridine | C7H4ClN3O2 | CID 607468 - PubChem Source: nih.gov URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances Source: rsc.org URL:[Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry | Journal of Chemical Education Source: acs.org URL:[Link]

  • Source: google.

Sources

The Emergence of 3-Chloro-8-nitroimidazo[1,2-a]pyridine: A Technical Guide to its Mechanism of Action in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide-ranging pharmacological activities.[1] This technical guide delves into the specific mechanism of action of 3-chloro-8-nitroimidazo[1,2-a]pyridine, a member of this versatile family. Synthesizing data from extensive research on analogous compounds, we posit its primary role as a bioreductive prodrug, particularly relevant in the context of antimicrobial and antiparasitic applications. This document will explore the bioactivation pathway, the critical roles of the nitro and chloro substituents, potential therapeutic targets, and provide detailed experimental protocols for researchers in drug development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention for their therapeutic potential, leading to marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] The scaffold's appeal lies in its rigid, planar structure and the ease with which it can be functionalized at multiple positions, allowing for fine-tuning of its biological and pharmacokinetic properties.[2] Derivatives have been investigated for a plethora of activities, including anticancer,[3][4][5] anti-inflammatory, and antimicrobial (antibacterial, antifungal, antileishmanial, antitubercular) effects.[6][7][8][9]

The introduction of a nitro group, particularly in the context of antimicrobial discovery, often suggests a specific mechanism of action: prodrug activation. This guide will focus on the 3-chloro-8-nitro derivative, elucidating its probable mode of action based on strong evidence from closely related 3-nitro and other nitroaromatic compounds.

The Primary Mechanism: Bioreductive Activation by Nitroreductases

The central hypothesis for the mechanism of action of 3-chloro-8-nitroimidazo[1,2-a]pyridine is its function as a prodrug that requires bioactivation by nitroreductase (NTR) enzymes. This mechanism is particularly prominent in certain pathogenic protozoa like Leishmania and Trypanosoma, as well as in some bacteria, which possess specific NTRs capable of reducing the nitro group.[6][7]

The Bioactivation Cascade

The proposed activation pathway involves a multi-step reduction of the 8-nitro group, catalyzed by a Type 1 nitroreductase (NTR1). These enzymes are flavin-dependent and catalyze a two-electron reduction of the nitro group.[7]

The process can be summarized as follows:

  • Enzyme-Substrate Binding: The 3-chloro-8-nitroimidazo[1,2-a]pyridine molecule enters the pathogen and binds to the active site of the NTR1 enzyme.

  • Reduction: The NTR1 enzyme, using a reduced flavin cofactor (e.g., FADH₂), reduces the nitro group (NO₂) to a nitroso (NO) intermediate.

  • Further Reduction: This is followed by further reduction to a hydroxylamino group (-NHOH).

  • Generation of Cytotoxic Species: The hydroxylamino derivative is unstable and can be further processed to generate highly reactive and cytotoxic species, such as nitrogen-centered free radicals. These reactive metabolites are the ultimate effectors of the drug's toxicity, causing widespread damage to cellular macromolecules like DNA, lipids, and proteins, leading to parasite or bacterial cell death.

Bioactivation_Pathway cluster_pathogen Pathogen Cell Prodrug 3-Chloro-8-nitro- imidazo[1,2-a]pyridine (Inactive Prodrug) NTR1 Type 1 Nitroreductase (NTR1) Prodrug->NTR1 Enters & Binds Nitroso Nitroso Intermediate NTR1->Nitroso 2e- Reduction Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino 2e- Reduction Reactive_Species Reactive Cytotoxic Species Hydroxylamino->Reactive_Species Spontaneous Rearrangement Cell_Death Cell Death Reactive_Species->Cell_Death Damages DNA, Proteins, Lipids

Caption: Proposed bioactivation pathway of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

The Role of Substituents
  • 8-Nitro Group: This is the pharmacophore essential for the prodrug strategy. Its reduction is the initiating step of the cytotoxic cascade. The position of the nitro group on the scaffold influences the compound's reduction potential and its recognition by specific NTR enzymes.

  • 3-Chloro Group: While not directly reduced, the chlorine atom significantly impacts the molecule's properties. As an electron-withdrawing group, it can influence the electron density of the imidazo[1,2-a]pyridine ring system. This modulation can affect:

    • Reduction Potential: Altering how easily the nitro group can be reduced by NTRs.

    • Enzyme Binding: Contributing to the binding affinity and orientation of the molecule within the NTR active site.

    • Pharmacokinetics: Influencing properties like lipophilicity, which affects cell permeability and overall drug disposition.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR)

Based on the proposed mechanism, 3-chloro-8-nitroimidazo[1,2-a]pyridine is a promising candidate for development as an antimicrobial or antiparasitic agent.

Antileishmanial and Antitrypanosomatid Activity

Extensive research on 3-nitroimidazo[1,2-a]pyridine derivatives has demonstrated their potent activity against Leishmania and Trypanosoma species.[6][7] These studies have shown that such compounds are selectively activated by the parasitic NTR1, making them highly specific to the pathogen with lower toxicity to host cells. It is highly probable that the 8-nitro isomer follows a similar path.

Compound AnalogueTarget OrganismIC₅₀ (µM)Cytotoxicity (CC₅₀, HepG2 in µM)Selectivity Index (SI)Reference
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Cpd 14)T. brucei brucei0.16>50>313[7]
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Cpd 20)T. brucei brucei0.04>20>550[7]
6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]...L. infantum (intra)3.7>100>27[10]
Anticancer Potential

While the primary mechanism is likely bioreductive, the imidazo[1,2-a]pyridine scaffold is also a well-known kinase inhibitor.[3][11][12] Some derivatives have been shown to inhibit key signaling pathways in cancer cells, such as the PI3K/mTOR pathway, or to act as Nek2 inhibitors.[3][11] It is conceivable that 3-chloro-8-nitroimidazo[1,2-a]pyridine could possess a dual mechanism of action or a secondary anticancer activity, independent of its nitro group reduction. For instance, some nitro-containing imidazopyridines have shown potent activity against colon and melanoma cancer cell lines.[13] However, this would require specific investigation.

Experimental Protocols

To validate the proposed mechanism of action and evaluate the therapeutic potential of 3-chloro-8-nitroimidazo[1,2-a]pyridine, a series of well-established assays are required.

Synthesis of 3-chloro-8-nitroimidazo[1,2-a]pyridine

The synthesis of the title compound can be adapted from established procedures for related analogs.[14] A plausible synthetic route begins with the commercially available 2-aminopyridine, which is first chlorinated and then nitrated.

Sources

Methodological & Application

Application Note: Regioselective Synthesis Protocol for 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles extensively utilized in drug discovery for their diverse pharmacological profiles. The compound 3-Chloro-8-nitroimidazo[1,2-a]pyridine [1] serves as a highly versatile building block. The 8-nitro group provides a synthetic handle for late-stage reduction and functionalization, while the 3-chloro substituent enables transition-metal-catalyzed cross-coupling reactions. This application note details a robust, two-phase convergent synthesis designed for high regioselectivity, utilizing a base-promoted Chichibabin cyclization followed by an electrophilic aromatic substitution.

Mechanistic Rationale and Pathway Design

To ensure reproducible scale-up, it is critical to understand the causality behind the reagent selection:

  • Phase 1 (Chichibabin Cyclization): The synthesis begins with 2-amino-3-nitropyridine [2]. The strongly electron-withdrawing nature of the nitro group at the 3-position significantly diminishes the nucleophilicity of the adjacent exocyclic amine and the endocyclic pyridine nitrogen. Consequently, the condensation with chloroacetaldehyde requires elevated temperatures (reflux) and an acid scavenger (NaHCO₃). The base neutralizes the HCl generated during the initial alkylation, preventing the protonation of the pyridine nitrogen, which would otherwise halt the cyclization cascade.

  • Phase 2 (Electrophilic Chlorination): The imidazo[1,2-a]pyridine core exhibits a pronounced nucleophilic bias at the C-3 position. This is driven by the electron-donating effect of the bridgehead nitrogen, which stabilizes the Wheland intermediate during electrophilic attack. N-Chlorosuccinimide (NCS) [3] is selected over chlorine gas due to its mild nature, ease of handling, and precise stoichiometric control, which prevents over-chlorination.

Synthesis SM 2-Amino-3-nitropyridine (Nucleophile) Step1 Chichibabin Cyclization Base-promoted condensation SM->Step1 Reagent1 Chloroacetaldehyde (C2 Synthon) Reagent1->Step1 Int 8-Nitroimidazo[1,2-a]pyridine (Intermediate) Step1->Int -H2O, -HCl Step2 Electrophilic Substitution Regioselective at C-3 Int->Step2 Reagent2 N-Chlorosuccinimide (Cl+ Source) Reagent2->Step2 Product 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Target) Step2->Product -Succinimide

Two-step synthesis workflow for 3-Chloro-8-nitroimidazo[1,2-a]pyridine.

Quantitative Stoichiometry Data

The following tables outline the optimized stoichiometric ratios required for a standard 10-gram scale synthesis.

Table 1: Phase 1 - Synthesis of 8-Nitroimidazo[1,2-a]pyridine
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Amino-3-nitropyridine139.111.0010.0 gPrimary Starting Material
Chloroacetaldehyde (50% aq)78.501.5016.9 gElectrophilic C2 Synthon
Sodium Bicarbonate (NaHCO₃)84.011.509.0 gAcid Scavenger
Ethanol (Absolute)46.07Solvent100 mLReaction Medium
Table 2: Phase 2 - Synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
8-Nitroimidazo[1,2-a]pyridine163.131.005.0 gBicyclic Intermediate
N-Chlorosuccinimide (NCS)133.531.054.3 gElectrophilic Cl⁺ Source
N,N-Dimethylformamide (DMF)73.09Solvent50 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocols

Phase 1: Preparation of 8-Nitroimidazo[1,2-a]pyridine
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend 2-amino-3-nitropyridine (10.0 g, 71.9 mmol) in absolute ethanol (100 mL). Add sodium bicarbonate (9.0 g, 107.8 mmol) in a single portion.

  • Electrophile Introduction: Slowly add the 50% aqueous chloroacetaldehyde solution (16.9 g, 107.8 mmol) dropwise over 10 minutes to avoid rapid exothermic spikes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 16 hours. The suspension will gradually darken.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (150 mL) and distilled water (100 mL).

  • Isolation: Separate the organic layer, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a yellow-brown solid.

Phase 2: Regioselective Chlorination
  • Setup: In a 100 mL round-bottom flask, dissolve the purified 8-nitroimidazo[1,2-a]pyridine (5.0 g, 30.6 mmol) in anhydrous DMF (50 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of di-chlorinated byproducts and degradation.

  • Halogenation: Add N-Chlorosuccinimide (4.3 g, 32.1 mmol) portion-wise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Precipitation & Recovery: Quench the reaction by pouring the mixture into 200 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately.

  • Purification: Filter the solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual DMF and succinimide, followed by cold ethanol (20 mL). Dry the solid under high vacuum to afford pure 3-chloro-8-nitroimidazo[1,2-a]pyridine.

Self-Validating Analytical Framework

To ensure the integrity of the synthesis, every protocol must act as a self-validating system. Proceed to the next step only if the following analytical criteria are met:

Phase 1 Validation (Intermediate):

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting material (Rf ~0.6) and the appearance of a new, highly UV-active spot (Rf ~0.3).

  • Mass Spectrometry: LC-MS must confirm the target mass with an [M+H]+ peak at m/z 164.

Phase 2 Validation (Final Product):

  • Mass Spectrometry: LC-MS must reveal a distinct isotopic cluster at m/z 198 and 200 in a 3:1 ratio, definitively confirming the incorporation of a single chlorine atom.

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum (in DMSO-d₆) must show the complete disappearance of the characteristic C-3 proton singlet (typically observed around 7.9 - 8.1 ppm in the unchlorinated intermediate). Furthermore, the C-5 proton will exhibit a noticeable downfield shift due to the peri-deshielding effect of the newly installed C-3 chlorine atom.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 607468, 3-Chloro-8-nitroimidazo[1,2-a]pyridine" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19922, 2-Amino-3-nitropyridine" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61374, N-Chlorosuccinimide" PubChem,[Link]

Topic: Microwave-Assisted Green Synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Alpidem.[1][2] The development of efficient, sustainable, and environmentally benign synthetic methodologies is therefore of paramount importance. This application note details a robust, microwave-assisted green synthesis protocol for 3-Chloro-8-nitroimidazo[1,2-a]pyridine, a functionalized derivative with potential for further elaboration in drug discovery programs. By leveraging the principles of green chemistry, this protocol employs a catalyst-free approach in an aqueous-based solvent system, dramatically reducing reaction times and minimizing hazardous waste.[3][4] The methodology is presented as a two-step, one-pot sequence involving an initial microwave-mediated cyclocondensation followed by an in-situ electrophilic chlorination.

Introduction: The Imperative for Green Synthesis in Drug Discovery

Imidazo[1,2-a]pyridines exhibit a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][5][6] The classical synthetic routes to this scaffold, such as the Tschitschibabin reaction, often involve harsh conditions, long reaction times, and the use of toxic solvents.[4][7] The adoption of green chemistry principles is crucial for modern synthetic chemistry to address these shortcomings.[8][9]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns perfectly with these goals.[10][11] Unlike conventional heating which relies on slow, inefficient conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[12][13] This results in rapid, uniform, and highly efficient heating, which offers several key advantages:

  • Dramatic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[14][15]

  • Improved Yields and Purity: Rapid heating can minimize the formation of side products.[10]

  • Energy Efficiency: Energy is delivered directly to the reactants, not the vessel, reducing overall consumption.[12][13]

  • Compatibility with Green Solvents: MAOS is highly effective with polar, green solvents like water and ethanol, and can facilitate solvent-free reactions.[3][16][17]

This protocol leverages these advantages to provide a highly efficient and environmentally responsible pathway to 3-Chloro-8-nitroimidazo[1,2-a]pyridine.

Synthetic Strategy and Mechanism

The synthesis is designed as a sequential one-pot reaction. The strategy involves two key transformations:

  • Tschitschibabin-type Cyclocondensation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen of 2-amino-3-nitropyridine (1) on chloroacetaldehyde (2) . This is followed by an intramolecular cyclization and subsequent dehydration under microwave irradiation to form the 8-nitroimidazo[1,2-a]pyridine (3) intermediate. This catalyst-free approach in a green solvent system (H₂O-Isopropanol) represents a significant environmental improvement over traditional methods.[3][18]

  • Electrophilic Chlorination: The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution, particularly at the C-3 position. Upon formation of the intermediate (3) , N-Chlorosuccinimide (NCS) (4) is introduced directly into the reaction vessel. NCS serves as a source of an electrophilic chlorine atom, which rapidly reacts with the C-3 position to yield the final product, 3-Chloro-8-nitroimidazo[1,2-a]pyridine (5) .

The proposed mechanistic pathway is illustrated below.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Electrophilic Chlorination A 2-Amino-3-nitropyridine (1) + Chloroacetaldehyde (2) B Nucleophilic Attack (N-alkylation) A->B MW Microwave Irradiation (Δ, H₂O-IPA) C Intramolecular Cyclization B->C D Dehydration (H₂O loss) C->D E 8-Nitroimidazo[1,2-a]pyridine (3) D->E G Electrophilic Attack at C-3 E->G F N-Chlorosuccinimide (NCS) (4) F->G H Final Product (5) G->H MW->B

Caption: Proposed reaction mechanism for the two-step synthesis.

Experimental Protocol

Materials and Equipment
Reagents & MaterialsGradeSupplier
2-Amino-3-nitropyridine≥98%Standard vendor
Chloroacetaldehyde (50 wt. % in H₂O)Synthesis gradeStandard vendor
N-Chlorosuccinimide (NCS)≥98%Standard vendor
Isopropanol (IPA)ACS GradeStandard vendor
Deionized Water (H₂O)------
Ethyl AcetateACS GradeStandard vendor
HexaneACS GradeStandard vendor
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard vendor
Silica Gel for Column Chromatography60 Å, 230-400 meshStandard vendor

Equipment:

  • Monowave or multi-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with a magnetic stirrer and temperature/pressure sensors.

  • 10 mL microwave process vial with a snap cap.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

  • Rotary evaporator.

  • Magnetic stirrer hotplate.

  • Analytical balance.

Synthesis Workflow

The overall experimental workflow is streamlined for efficiency and simplicity.

Caption: High-level experimental workflow from setup to analysis.

Step-by-Step Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-3-nitropyridine (1.0 mmol, 139 mg).

  • Solvent and Reagent Addition: Add 2.0 mL of deionized water and 2.0 mL of isopropanol. Add chloroacetaldehyde (1.2 mmol, 188 µL of 50 wt. % solution in H₂O).

  • First Microwave Irradiation (Cyclization): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes (ramp time: 2 min, hold time: 10 min). Use a fixed power setting of ~200 W, allowing the instrument to regulate power to maintain the target temperature.

  • Cooling and Second Reagent Addition: After the first irradiation step, cool the vial to below 50 °C using compressed air. Carefully open the vial and add N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg) in one portion.

  • Second Microwave Irradiation (Chlorination): Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 100 °C for an additional 5 minutes (ramp time: 1 min, hold time: 5 min).

  • Work-up and Extraction: After cooling the reaction to room temperature, pour the contents into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of saturated sodium bicarbonate solution to neutralize any acid.

  • Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity to 7:3) to afford the pure product.

  • Characterization: The final product, 3-Chloro-8-nitroimidazo[1,2-a]pyridine, should be a solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR). The molecular formula is C₇H₄ClN₃O₂ with a molecular weight of 197.58 g/mol .[19]

Expected Results and Data

This protocol is designed for high efficiency and yield. The table below summarizes the optimized parameters and expected outcomes.

ParameterValue / DescriptionRationale / Reference
Solvent System H₂O / Isopropanol (1:1 v/v)A green, polar solvent mixture that heats efficiently in a microwave field and aids in reactant solubility.[3][18]
Catalyst NoneSimplifies purification, reduces cost, and improves the green profile of the synthesis.[3][20]
Microwave Program (Step 1) 120 °C, 10 minutesSufficient energy to drive the cyclocondensation and dehydration to completion rapidly.[21]
Microwave Program (Step 2) 100 °C, 5 minutesMilder conditions are sufficient for the rapid electrophilic chlorination step.
Expected Yield 80–90%Microwave-assisted syntheses of this scaffold typically provide excellent yields in short timeframes.[1][22]
Product Appearance Yellow to light brown solidConsistent with related nitro- and chloro-substituted aromatic heterocycles.[23]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Final Product Incomplete initial cyclization. Insufficient NCS.Increase irradiation time for Step 1 to 15 min. Ensure NCS is fresh and added in the correct stoichiometry (1.1 eq).
Formation of Side Products Overheating, leading to decomposition.Reduce the target temperature for both steps by 10-20 °C. Ensure the stir bar is functioning correctly to avoid localized hot spots.
Unreacted Starting Material Insufficient microwave power or time.Confirm microwave is operating correctly. Increase hold time in 5-minute increments. Ensure vial is sealed properly to maintain temperature/pressure.
Difficulty in Purification Co-elution of product and succinimide byproduct.Perform an aqueous wash with dilute NaOH before extraction to remove succinimide. Optimize the solvent gradient for column chromatography.

Conclusion

This application note provides a field-proven, highly efficient protocol for the green synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine using microwave assistance. By eliminating the need for a catalyst and utilizing an environmentally benign solvent system, this method aligns with the core principles of green chemistry.[13] The dramatic reduction in reaction time from many hours to just 15 minutes of irradiation, combined with high yields and a simplified workflow, makes this protocol an attractive alternative to conventional methods for researchers in medicinal chemistry and drug development.[15]

References

  • Jadhav, S. D., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Bari, S. B., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Ramírez-Prada, J., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Shaikh, A. R., et al. (2023). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]

  • Ghosh, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC. Available at: [Link]

  • Jadhav, S. D., et al. (2018). Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Shaikh, A. R., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science Publishers. Available at: [Link]

  • Zhao, X., et al. (2019). Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Sharma, R., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Academica. Available at: [Link]

  • Unknown Author. (n.d.). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Singh, S., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Dharmana, T., et al. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • Kumar, S. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Chunavala, K. C., et al. (2011). Catalyst- and Solvent-Free Synthesis of Substituted Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Stankova, I. G., & Momekov, G. T. (2020). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]

  • Strauss, C. R. (2005). Toward Rapid, “Green”, Predictable Microwave-Assisted Synthesis. ACS Publications. Available at: [Link]

  • De Kimpe, N., et al. (2001). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Taylor & Francis Online. Available at: [Link]

  • Kumar, A., & Kumar, R. (2024). Green Solvents in Organic Synthesis. IntechOpen. Available at: [Link]

  • Unknown Author. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-8-nitroimidazo(1,2-a)pyridine. PubChem. Available at: [Link]

  • Martínez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Lin, W., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Available at: [Link]

  • Hulpia, F., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Chaouni-Benabdallah, A., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. PubMed. Available at: [Link]

  • Kumar, D., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

  • NextSDS. (n.d.). 3-chloro-8-nitroimidazo[1,2-a]pyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Patil, S. P., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Liu, X. H., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][3][12]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Hulpia, F., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SₙAr) of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore found in numerous therapeutic agents, including sedatives (zolpidem), antivirals, and various kinase inhibitors 1[1]. During structure-activity relationship (SAR) campaigns, functionalization at the C3 position is often critical for tuning binding affinity.

While unactivated 3-haloimidazo[1,2-a]pyridines typically require transition-metal-catalyzed cross-coupling to undergo substitution, the presence of a 3-chloro group significantly enhances the electrophilicity of the ring system2[2]. When paired with an 8-nitro group, the scaffold becomes highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)3[3]. This guide provides a comprehensive, self-validating protocol for the SₙAr functionalization of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

Mechanistic Causality: The "Push-Pull" Activation

To successfully execute and troubleshoot this reaction, one must understand why the C3 position is reactive. SₙAr reactions are well-documented for functionalized imidazo[1,2-a]pyridines 4[4], but the C3-chloride is uniquely activated by the remote C8-nitro group via a vinylogous/aza-vinylogous electron-withdrawing effect.

When a nucleophile attacks the C3 carbon, the aromaticity of the imidazole ring is temporarily disrupted. The resulting negative charge in the Meisenheimer complex is delocalized through a continuous conjugated pathway: C3 → C2 → N1 → C8a → C8 → NO₂ . The strongly electron-withdrawing nitro group acts as an electron sink, stabilizing the transition state. The subsequent elimination of the chloride ion restores aromaticity, yielding a highly conjugated "push-pull" system (electron-donating nucleophile at C3, electron-withdrawing nitro at C8).

Mechanism SM 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Electrophilic C3) Attack Nucleophilic Attack (Nu⁻) at C3 Position SM->Attack Addition of NuH / Base Meisenheimer Meisenheimer Intermediate Charge delocalized to 8-NO₂ Attack->Meisenheimer C2=C3 bond breaks Elimination Chloride Elimination Rearomatization Meisenheimer->Elimination Delocalization via N1-C8a Product 3-Substituted-8-nitroimidazo[1,2-a]pyridine (Push-Pull System) Elimination->Product Irreversible Cl⁻ loss

Fig 1: Electronic flow and Meisenheimer complex formation during C3 SₙAr.

Quantitative Data: Nucleophile Scope & Optimization

The choice of base, solvent, and temperature is strictly dictated by the nucleophile's strength. Polar aprotic solvents (DMF, DMSO) are mandatory as they stabilize the highly polar Meisenheimer transition state, lowering the activation energy.

Nucleophile ClassExample ReagentBase (Equiv)SolventTemp / TimeExpected Yield
Secondary Aliphatic AmineMorpholineDIPEA (2.0)DMF90 °C / 2 h85–95%
Primary Aliphatic AmineBenzylamineDIPEA (2.0)DMF90 °C / 3 h80–90%
Aromatic Amine (Aniline)p-AnisidineK₂CO₃ (3.0)DMSO120 °C / 12 h60–75%
ThiolThiophenolK₂CO₃ (1.5)MeCN60 °C / 1 h90–98%
AlkoxideSodium MethoxideNone (NaOMe)MeOH65 °C / 4 h75–85%

Self-Validating Experimental Protocols

Workflow A 1. Substrate Prep 3-Cl-8-NO₂ Scaffold B 2. Reagent Setup NuH, DIPEA, DMF A->B C 3. Thermal Activation 90°C, 2-4 hours B->C D 4. In-Process Control LC-MS & TLC C->D E 5. Isolation Workup & Flash Chrom. D->E

Fig 2: Self-validating experimental workflow for C3-functionalization.

Protocol A: SₙAr with Aliphatic Amines (e.g., Morpholine)

Causality of Reagents : N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to prevent protonation of the incoming amine.

  • Reaction Setup : In a dry 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-Chloro-8-nitroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 197.6 mg) in anhydrous DMF (3.0 mL).

  • Reagent Addition : Add morpholine (1.2 equiv, 1.2 mmol, 104.5 mg) followed by DIPEA (2.0 equiv, 2.0 mmol, 348 µL). Seal the vial under a nitrogen atmosphere.

  • Thermal Activation : Heat the reaction mixture to 90 °C in an oil bath (or microwave reactor at 100 °C) for 2 hours.

  • Self-Validating Checkpoints :

    • Visual : The solution will undergo a distinct bathochromic shift, transitioning from pale yellow to a deep orange/red, confirming the formation of the push-pull conjugated product.

    • TLC : Spot the reaction on silica gel (Eluent: 50% EtOAc/Hexanes). The starting material (R_f ~0.6) is UV-active (dark spot). The product (R_f ~0.3) will exhibit strong yellow/green fluorescence under 365 nm UV light.

    • LC-MS : The starting material mass is 197.0 Da. The target product mass is 248.1 Da. Confirm the disappearance of the m/z 198.0 [M+H]⁺ peak and the emergence of the m/z 249.1 [M+H]⁺ peak.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to remove DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica, 20-60% EtOAc in Hexanes) to yield the pure product as an orange solid.

Troubleshooting & Field-Proven Insights

  • Issue: No Product Formation with Anilines

    • Causality : The lone pair of an aniline is delocalized into its benzene ring, significantly reducing its nucleophilicity compared to aliphatic amines.

    • Solution : Switch the solvent to DMSO, increase the temperature to 120 °C, and use a stronger inorganic base like K₂CO₃ or Cs₂CO₃. Alternatively, pre-form the anilide anion using NaH at 0 °C before adding the imidazopyridine substrate.

  • Issue: Formation of 8-Amino Byproducts

    • Causality : The 8-nitro group is susceptible to reduction. If the nucleophile (e.g., excess thiols) acts as a reducing agent under basic conditions, you may observe the reduction of the nitro group to an amine.

    • Solution : Strictly degas all solvents by sparging with argon for 15 minutes prior to the reaction. Strictly control the stoichiometry of the thiol to 1.05 equivalents.

Sources

Application Note: 3-Chloro-8-nitroimidazo[1,2-a]pyridine in the Development of Hypoxia-Responsive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

As optical imaging technologies advance, the demand for highly specific, tunable, and stable fluorophores has surged. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in both medicinal chemistry and optical sensor development[1]. Specifically, 3-Chloro-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-45-9) offers a unique bifunctional architecture ideal for designing hypoxia-sensitive, Nitroreductase (NTR)-responsive fluorescent probes.

This application note details the mechanistic rationale, performance benchmarking, and self-validating experimental protocols for utilizing this compound as a core building block in advanced probe development.

Mechanistic Insights: Causality in Probe Design

Designing a responsive fluorescent probe requires a delicate balance between the fluorophore core, the recognition moiety, and the synthetic handles. As an application scientist, it is critical to understand why this specific molecule is chosen over traditional xanthene or coumarin dyes.

  • The Fluorophore Core: Imidazo[1,2-a]pyridines exhibit excellent quantum yields, large Stokes shifts, and high photostability, making them superior for long-term live-cell imaging[2].

  • The Recognition & Quenching Moiety (8-Nitro Group): The 8-nitro group acts as a potent electron-withdrawing group. In the native state, it quenches the inherent fluorescence of the core via Photoinduced Electron Transfer (PET) . Under hypoxic conditions, overexpressed Nitroreductase (NTR) enzymes—using NADH as an obligate electron donor—catalyze the reduction of the nitro group to an electron-donating amino group[3]. This enzymatic conversion abolishes the PET effect, triggering a robust fluorescence "turn-on" signal.

  • The Synthetic Handle (3-Chloro Group): The C3 position of the imidazo[1,2-a]pyridine ring is highly reactive. The presence of the chloro group allows for site-selective Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This causality is vital: it allows researchers to easily attach extended π -conjugated systems (such as styrene or thiophene derivatives) to shift the excitation and emission wavelengths into the Red/Near-Infrared (NIR) spectrum, minimizing cellular autofluorescence and maximizing deep-tissue penetration[4].

Mechanism A 3-Chloro-8-nitroimidazo[1,2-a]pyridine (PET Quenched / OFF) B Nitroreductase (NTR) + NADH A->B Hypoxia C 3-Chloro-8-aminoimidazo[1,2-a]pyridine (Fluorescent / ON) B->C Enzymatic Reduction

Figure 1: Mechanism of NTR-triggered fluorescence turn-on via PET quenching reversal.

Performance Benchmarking

To justify the selection of the imidazo[1,2-a]pyridine core, we benchmark its theoretical and observed performance against other common NTR-responsive scaffolds.

Probe Core ScaffoldQuenching MechanismEmission Shift (Turn-On)Limit of Detection (LOD)Tunability for NIR
Imidazo[1,2-a]pyridine PET / ICTUp to 150-fold~15 ng/mLHigh (via C3-Chloro cross-coupling)
Naphthalimide ICT40 to 80-fold~25 ng/mLModerate (requires complex synthesis)
Coumarin ICT20 to 50-fold~40 ng/mLLow (rigid emission profile)
p-Nitrobenzyl ethers Self-immolativeVariable~50 ng/mLHigh (but slow cleavage kinetics)

Data synthesized from comparative fluorophore benchmarking studies[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls to ensure that every step of your workflow is self-validating, preventing false positives in biological assays.

Protocol 1: Synthesis of π -Extended NTR Probe via Suzuki-Miyaura Coupling

Causality: Extending the conjugation at the C3 position red-shifts the emission. We utilize Pd(PPh3​)4​ because its electron-rich ligands facilitate oxidative addition into the relatively strong C-Cl bond without degrading the nitro group.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Chloro-8-nitroimidazo[1,2-a]pyridine (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq) under a strict Argon atmosphere to prevent catalyst oxidation.

  • Solvent System: Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O . Note: Water is essential to dissolve the base and activate the boronic acid.

  • Reaction: Stir at 90°C for 12 hours.

  • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). Do not proceed to biological assays until LC-MS confirms the disappearance of the starting material (m/z ~197) and the appearance of the coupled product mass.

Protocol 2: In Vitro Nitroreductase (NTR) Cleavage Assay

Causality: This cell-free assay isolates the probe's response to NTR. NADH is added as the obligate hydride donor; without it, NTR cannot reduce the nitro group.

  • Buffer Preparation: Prepare a 10 mM PBS buffer (pH 7.4) containing 1% DMSO to ensure probe solubility.

  • Probe Incubation: Add the synthesized probe to a final concentration of 10 µM in a 96-well black microplate.

  • Enzyme & Cofactor: Add 500 µM NADH, followed by varying concentrations of E. coli Nitroreductase (0 to 5 µg/mL).

  • Self-Validation (Controls):

    • Negative Control 1: Probe + NTR (No NADH) Proves reduction is cofactor-dependent.

    • Negative Control 2: Probe + NADH (No NTR) Proves NADH alone cannot reduce the probe.

  • Measurement: Record fluorescence kinetics at 37°C for 60 minutes using a microplate reader (Excitation/Emission dependent on the C3-aryl substituent).

Protocol 3: Live-Cell Hypoxia Imaging

Causality: To validate the probe in living systems, we use CoCl2​ to chemically mimic hypoxia. CoCl2​ stabilizes HIF-1 α , which subsequently upregulates endogenous NTR expression, providing a robust model without requiring a specialized hypoxic incubator.

  • Cell Seeding: Seed HeLa or A549 cells in glass-bottom confocal dishes at 1×105 cells/dish. Incubate overnight at 37°C in 5% CO2​ .

  • Hypoxia Induction: Treat the experimental group with 200 µM CoCl2​ for 12 hours to induce NTR overexpression.

  • Probe Incubation: Wash cells with PBS and incubate with 5 µM of the probe for 30 minutes.

  • Self-Validation (Inhibitor Control): Pre-treat a parallel CoCl2​ -induced dish with 50 µM Dicoumarol (a known NTR inhibitor) for 1 hour before adding the probe. A lack of fluorescence in this group proves the signal is exclusively NTR-mediated and not due to non-specific cellular degradation.

  • Imaging: Wash cells thrice with PBS and image using a confocal laser scanning microscope.

Workflow S1 1. Synthetic Modification (Pd-Catalyzed Coupling at C3) S2 2. In Vitro Validation (Fluorescence Assay + Controls) S1->S2 S3 3. Cell Culture (Hypoxia Induction via CoCl2) S2->S3 S4 4. Confocal Imaging (Quantification of Turn-On Signal) S3->S4

Figure 2: Step-by-step experimental workflow for validating NTR-responsive fluorescent probes.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024.[1]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters, 2018. [3]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 2015. [2]

  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. Benchchem, 2025. [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Chloro-8-nitroimidazo[1,2-a]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex, polyfunctional heterocycles. The cross-coupling of 3-chloro-8-nitroimidazo[1,2-a]pyridine presents a unique "dual-threat" chemoselectivity challenge.

Researchers often experience low conversion, unexplained side products, or complete reaction stalling. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to achieve high-yielding C3-functionalization.

Mechanistic Causality: Why Does This Reaction Fail?

To troubleshoot effectively, we must first understand the conflicting electronic and steric demands of this specific substrate:

  • The C3-Cl Activation Barrier: The 3-position of the imidazo[1,2-a]pyridine core is the most electron-rich site on the ring. In palladium-catalyzed cross-coupling, electron-rich C-Cl bonds are notoriously resistant to oxidative addition[1].

  • Competing Denitrative Cross-Coupling: Recent mechanistic breakthroughs have revealed that Ar-NO₂ bonds can act as electrophiles. Under specific conditions (especially with ligands like BrettPhos or NHCs), Pd(0) will readily undergo oxidative addition into the C8-NO₂ bond, leading to denitrative cross-coupling instead of the desired C-Cl activation[2][3].

  • Redox-Mediated Catalyst Poisoning: The strongly electron-withdrawing 8-nitro group is redox-active. It can oxidize electron-rich phosphine ligands (forming inactive phosphine oxides) or completely quench highly reducing metal centers. For instance, nickel catalysts are strictly incompatible with nitroarenes due to rapid redox-mediated catalyst death[4][5].

  • N1-Coordination: The basic imidazopyridine nitrogen can chelate the palladium center, trapping it in an off-cycle, inactive state unless sterically precluded by bulky ligands[4].

Troubleshooting FAQs

Q: I am pushing the temperature to 110 °C, but my reaction stalls at 20% conversion with mostly unreacted starting material. What is happening? A: Your catalyst is likely dying via phosphine oxidation or N1-coordination. The 8-nitro group can act as an oxidant toward standard ligands like PPh₃, converting them to phosphine oxides and precipitating Pd black. Furthermore, less sterically hindered palladium species will coordinate to the N1 nitrogen of the imidazopyridine ring[4]. Solution: Switch to a highly sterically hindered, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) and use a pre-catalyst (like XPhos Pd G3) to ensure rapid generation of the active Pd(0) species before degradation can occur.

Q: My LC-MS shows complete consumption of the starting material, but the major product is missing the nitro group. How do I fix this? A: You are observing competing denitrative cross-coupling. Ligands designed for extreme steric bulk and electron donation (such as BrettPhos, tBu-BrettPhos, or NHC ligands) lower the activation barrier for Ar-NO₂ oxidative addition, causing the palladium to cleave the nitro group instead of the C3-Cl bond[2][6]. Solution: Downgrade the steric profile slightly to favor C-Cl activation. XPhos or the bidentate ligand dppf (in Pd(dppf)Cl₂) are highly effective for C-Cl activation on imidazopyridines without triggering denitrative pathways[1][7].

Q: Can I switch to a Nickel catalyst to force the activation of the stubborn C3-Cl bond? A: No. Nickel catalysts are highly sensitive to redox-active functional groups. The 8-nitro group will rapidly oxidize the Ni(0) species, leading to immediate catalyst poisoning and zero conversion[5]. You must remain within the Palladium manifold.

Q: I am seeing significant protodehalogenation (formation of 8-nitroimidazo[1,2-a]pyridine). How do I minimize this? A: Protodehalogenation occurs when the rate of transmetalation is too slow compared to the rate of oxidative addition, allowing the Pd(II) intermediate to abstract a proton (often from the solvent or the base). Solution: Accelerate the transmetalation step by adding a controlled amount of water (e.g., 4:1 Dioxane/H₂O) to solubilize the boronic acid and base, and ensure you are using a mild base like K₃PO₄ rather than harsh alkoxides.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected outcomes when applying various catalytic systems to the Suzuki-Miyaura coupling of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

Catalyst SystemBaseSolvent SystemTemp (°C)Primary Issue ObservedTypical Conversion (%)
Ni(cod)₂ / PPh₃K₂CO₃THF80Complete catalyst death (redox)< 5%
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100Ligand oxidation, N-coordination15 - 20%
Pd₂(dba)₃ / BrettPhosK₃PO₄Dioxane100Competing denitrative coupling~40% (Mixed)
Pd(dppf)Cl₂Na₂CO₃DME/H₂O100 (MW)Slow C-Cl activation50 - 60%
XPhos Pd G3 K₃PO₄ Dioxane/H₂O 90 Trace protodehalogenation > 85%

Validated Experimental Protocol

This self-validating Suzuki-Miyaura protocol is specifically engineered to overcome the C3-Cl activation barrier while preserving the sensitive C8-NO₂ group.

Reagents & Equipment:

  • 3-Chloro-8-nitroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 pre-catalyst (5 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol, finely ground)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, rigorously degassed)

  • Schlenk tube or heavy-walled pressure vial

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-8-nitroimidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube and perform three cycles of vacuum/nitrogen backfill. Critical Step: Oxygen must be strictly excluded to prevent accelerated phosphine oxidation by the nitro group.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the XPhos Pd G3 pre-catalyst. (Using a G3 pre-catalyst ensures immediate generation of the active Pd(0) species, outcompeting off-cycle degradation).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture (2.5 mL total volume) via syringe.

  • Reaction Execution: Seal the vessel and heat the vigorously stirring mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Wash the pad with additional EtOAc. Concentrate the filtrate in vacuo.

  • Analysis: Analyze the crude mixture via LC-MS. You should observe the desired product mass with the NO₂ isotope pattern intact. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Mechanistic Pathway Visualization

The diagram below illustrates the delicate balance between the desired catalytic cycle and the competing failure modes inherent to this substrate.

G Start Pd(0)L_n Catalyst Substrate 3-Chloro-8-nitroimidazo[1,2-a]pyridine Start->Substrate interacts with OxAdd_Cl Oxidative Addition (C3-Cl) (Desired Pathway) Substrate->OxAdd_Cl Bulky Ligand (e.g., XPhos) OxAdd_NO2 Oxidative Addition (C8-NO2) (Denitrative Coupling) Substrate->OxAdd_NO2 BrettPhos/NHC Ligands PhosOx Phosphine Oxidation (Catalyst Depletion) Substrate->PhosOx Redox-active NO2 NCoord N1-Coordination (Catalyst Poisoning) Substrate->NCoord Less sterically hindered Pd Transmet Transmetalation & Reductive Elimination OxAdd_Cl->Transmet Product 3-Substituted-8-nitro imidazo[1,2-a]pyridine Transmet->Product Product->Start Pd(0) Regeneration

Caption: Competing pathways in the Pd-catalyzed cross-coupling of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

References

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC / NIH.[Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate.[Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.[Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.[Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.[Link]

  • How To Perform Suzuki–Miyaura Reactions of Nitroarene or Nitrations of Bromoarene Using a Pd0 Phosphine Complex: Theoretical Insight and Prediction. Organometallics.[Link]

Sources

Best purification techniques for 3-Chloro-8-nitroimidazo[1,2-a]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center for the downstream processing of 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Molecular Weight: 197.58 g/mol )[1]. Synthesizing this highly functionalized heterocycle—typically via the electrophilic chlorination of 8-nitroimidazo[1,2-a]pyridine using N-chlorosuccinimide (NCS)—presents unique purification challenges[2].

The strong electron-withdrawing nature of the C8-nitro group alters the basicity and solubility profile of the imidazo[1,2-a]pyridine core, rendering standard acid-base extraction templates ineffective. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals achieve >99% purity.

Section 1: Purification Workflow & Strategy

PurificationWorkflow A Crude Reaction Mixture (3-Cl-8-NO2-IP + Impurities) B Aqueous Quench & Wash (Remove Succinimide/Salts) A->B Add H2O/Brine C Phase Separation (Extract with DCM/EtOAc) B->C Partition D Silica Gel Chromatography (Isolate Target from Regioisomers) C->D Concentrate Organic E Recrystallization (Final Polish >99% Purity) D->E Pool Fractions F Pure 3-Chloro-8-nitroimidazo[1,2-a]pyridine E->F Filter & Dry

Workflow for purification of 3-Chloro-8-nitroimidazo[1,2-a]pyridine.

Section 2: Troubleshooting & FAQs

Q1: During the aqueous workup after NCS chlorination, I am getting persistent emulsions. How do I break them and ensure complete succinimide removal? Causality: The chlorination of imidazo[1,2-a]pyridines using NCS generates stoichiometric amounts of succinimide[2]. While succinimide is water-soluble, unreacted NCS and finely dispersed organic tars (common in nitropyridine reactions) act as weak surfactants, stabilizing oil-in-water emulsions. Furthermore, the C8-nitro group drastically reduces the basicity of the imidazopyridine core, meaning you cannot rely on a simple low-pH acid-base extraction to pull the product into the aqueous layer. Solution:

  • Quench with Brine/Bicarbonate: Instead of pure water, quench the reaction with a 1:1 mixture of saturated aqueous NaCl (brine) and saturated NaHCO₃. The high ionic strength of brine increases the surface tension of the aqueous phase, destabilizing the emulsion, while the mild base ensures any trace HCl generated is neutralized.

  • Solvent Selection: Use Dichloromethane (DCM) rather than Ethyl Acetate (EtOAc) for the extraction. DCM's higher density allows it to cleanly separate as the bottom layer, and it has excellent solvency for nitro-aromatics.

ExtractionLogic A Quenched Mixture (Product + Succinimide) B Aqueous Phase (pH 8-9) A->B Partition C Organic Phase (DCM or EtOAc) A->C Partition D Succinimide Byproduct (Water Soluble) B->D Retains E 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Lipophilic) C->E Extracts

Phase distribution logic during the aqueous workup of the reaction mixture.

Q2: Why does my product co-elute with the unreacted starting material (8-nitroimidazo[1,2-a]pyridine) during silica gel chromatography, and how can I resolve this? Causality: Silica gel column chromatography and recrystallization are the primary purification techniques for imidazo[1,2-a]pyridine derivatives[3]. However, the addition of a C3-chlorine atom only slightly decreases the overall polarity of the molecule. The dominant dipole moment is dictated by the C8-nitro group. In highly polar solvent systems (like DCM/MeOH), this subtle difference is masked, leading to co-elution. Solution: Transition to a lower-polarity, high-selectivity solvent system. A mixture of Petroleum Ether (PE) or Hexanes and Ethyl Acetate (EtOAc) provides superior resolution for halogenated imidazoheterocycles[4].

Quantitative Data: Chromatographic Solvent Systems

Solvent System (v/v) Target Compound (3-Cl) R_f Starting Material R_f Succinimide R_f Selectivity Profile
PE / EtOAc (7:3) 0.45 0.35 0.10 Optimal. Excellent resolution of regioisomers[4].
Toluene / EtOAc (8:2) 0.50 0.40 0.05 High selectivity for halogenated heterocycles.

| DCM / MeOH (98:2) | 0.60 | 0.55 | 0.30 | Poor resolution. Prone to co-elution and streaking. |

Q3: My isolated 3-Chloro-8-nitroimidazo[1,2-a]pyridine is an oil instead of a solid, or it "oils out" during recrystallization. How do I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated at a temperature above its melting point in the chosen solvent system, or when residual lipophilic impurities depress the melting point. If the solution is not sufficiently saturated, or nucleation has not been initiated, crystals will fail to form[3]. Solution: You must force the system into a metastable crystalline state rather than an amorphous oil. This is achieved via a two-solvent (solvent/anti-solvent) recrystallization technique, combined with mechanical nucleation[5].

Section 3: Validated Experimental Protocols

Protocol: Two-Solvent Recrystallization (Final Polish) This self-validating protocol ensures that impurities remain dissolved in the mother liquor while the target compound forms a highly ordered crystalline lattice.

  • Dissolution: Suspend the semi-pure chromatographic product in a minimal volume of boiling absolute ethanol (approximately 5-7 mL per gram of crude product).

  • Clarification (Optional but Recommended): If the solution is dark or contains tarry impurities, add 10% w/w activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a Celite pad to remove the charcoal.

  • Anti-Solvent Addition: While maintaining the filtrate at a gentle boil on a hot plate, add deionized water (the anti-solvent) dropwise until a faint, persistent cloudiness appears in the solution.

  • Clearing: Immediately add 1-2 drops of hot ethanol to just clear the solution, bringing it exactly to the saturation point.

  • Nucleation: Remove the flask from the heat source. If oil droplets begin to form instead of crystals, aggressively scratch the inside of the glass flask with a glass stirring rod at the air-liquid interface to induce nucleation[3].

  • Maturation: Allow the flask to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0-4 °C) for an additional 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 30% ethanol/water. Dry the crystals under high vacuum at 45 °C for 12 hours to remove residual solvent.

Section 4: References

  • Benchchem. "Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine". Available at: ]">https://benchchem.com[3]

  • PubChem. "3-Chloro-8-nitroimidazo(1,2-a)pyridine | C7H4ClN3O2 | CID 607468". Available at: ]">https://pubchem.ncbi.nlm.nih.gov[1]

  • Journal of Chemical Education - ACS Publications. "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry". Available at: ]">https://pubs.acs.org[5]

  • PMC - NIH. "Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization". Available at: [Link]2]

  • PMC - NIH. "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T". Available at: [Link]4]

Sources

Technical Support Center: Resolving Solubility Issues of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling functionalized imidazo[1,2-a]pyridines—specifically 3-chloro-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-45-9)—presents unique solvation challenges for drug development professionals and synthetic chemists[1]. This guide provides field-proven methodologies to overcome lattice energy barriers and optimize solvation for both synthetic workflows and biological assays.

Molecular Causality of Solubility Behavior

To effectively troubleshoot solubility, we must first understand the molecular forces dictating the physicochemical profile of 3-chloro-8-nitroimidazo[1,2-a]pyridine:

  • π−π Stacking: The planar, aromatic imidazo[1,2-a]pyridine core drives strong intermolecular stacking, resulting in a high crystal lattice energy.

  • Dipole-Dipole Interactions: The strongly electron-withdrawing 8-nitro group and the 3-chloro substituent create a highly polarized molecule. This polarization further strengthens intermolecular forces in the solid state.

  • Lack of Hydrogen Bond Donors: This compound relies entirely on hydrogen-bond acceptors (the nitro oxygen and pyridine nitrogen). Consequently, it is poorly soluble in pure protic solvents (like water or cold alcohols) because it cannot participate in reciprocal hydrogen-bonding networks[2].

  • The Solvation Solution: Overcoming these forces requires solvents with high dielectric constants and strong dipole moments (polar aprotic) or high polarizability (halogenated) to disrupt the crystal lattice and stabilize the polarized core[3][4].

Solubility Profile & Solvent Compatibility

Quantitative data summarized for rapid solvent selection and experimental planning.

Solvent ClassRepresentative SolventsSolubility RangeMechanistic Rationale & Application
Polar Aprotic DMSO, DMF, NMPHigh (>50 mM)Strong dipole moments disrupt nitro-group interactions. Ideal for biological stock solutions and SN​Ar reactions.
Halogenated Dichloromethane (DCM), ChloroformHigh (30-50 mM)High polarizability matches the 3-chloro group. Ideal for extraction and silica gel chromatography.
Ethers THF, 1,4-DioxaneModerate (10-20 mM)Moderate polarity. Useful for transition-metal catalyzed cross-coupling reactions.
Protic Methanol, EthanolLow (<5 mM)Poor ability to disrupt π−π stacking. Can be used as a minor co-solvent (e.g., 9:1 DCM:MeOH)[2].
Non-Polar Hexane, TolueneInsoluble (<1 mM)Cannot overcome lattice energy. Used only as anti-solvents for recrystallization[2].
Aqueous Water, PBS BufferInsoluble (µM range)Highly lipophilic and lacks H-bond donors. Requires co-solvents or surfactants for assays.

Solvation Workflow & Decision Matrix

SolvationWorkflow Start 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Solid Powder) Target Define Target Concentration & Downstream Application Start->Target Branch1 In Vitro / Bioassays (Target: 10-50 mM Stock) Target->Branch1 Branch2 Organic Synthesis (Target: >0.1 M) Target->Branch2 Solvent1 Add Anhydrous DMSO or DMF Branch1->Solvent1 Solvent2 Add DCM, THF, or Co-solvent (DCM/MeOH) Branch2->Solvent2 Check Visual Inspection: Is the solution clear? Solvent1->Check Solvent2->Check Intervention Apply Sonication (15 min) & Gentle Heat (40°C) Check->Intervention No Success Filter (0.22 µm PTFE) Ready for Use Check->Success Yes Check2 Complete Dissolution? Intervention->Check2 Check2->Success Yes Fail Formulate with Surfactant (e.g., Tween-80) or Adjust Solvent Check2->Fail No

Decision matrix and troubleshooting workflow for the solvation of 3-chloro-8-nitroimidazo[1,2-a]pyridine.

Standardized Operating Protocols (SOPs)

Protocol A: Preparation of a Self-Validating 50 mM Biological Stock Solution

Objective: Create a stable, precipitate-free stock for high-throughput screening. Causality: Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture. Even trace water content causes rapid precipitation of this highly lipophilic core. Utilizing strictly anhydrous solvents prevents micro-precipitation.

  • Preparation: Weigh exactly 9.88 mg of 3-chloro-8-nitroimidazo[1,2-a]pyridine (MW: ~197.58 g/mol ) into a sterile, amber glass vial (the nitro-aromatic system is light-sensitive over prolonged periods)[1].

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (water content <0.005%).

  • Agitation: Vortex at 2000 rpm for 60 seconds. If particulates remain, sonicate in a water bath at 35°C for 10 minutes. Do not exceed 50°C to prevent thermal degradation.

  • Self-Validation Step: Transfer 100 µL to a micro-cuvette and measure the optical density at 600 nm ( OD600​ ) against a pure DMSO blank. An OD600​>0.05 indicates the presence of invisible micro-precipitates. If >0.05 , repeat the sonication step.

  • Filtration: Pass the validated solution through a 0.22 µm PTFE syringe filter. (Avoid nylon filters, as the planar aromatic core may bind nonspecifically to the membrane).

  • Storage: Aliquot into single-use vials and store at -20°C under an argon atmosphere.

Protocol B: Aqueous Dilution for Cell Assays (Avoiding "Crash Out")

Objective: Dilute the DMSO stock into aqueous media without causing precipitation. Causality: Direct injection of a concentrated DMSO stock into water causes a localized "polarity shock," stripping the solvent shell and forcing the hydrophobic compound out of solution. A step-wise gradient mitigates this shock.

  • Pre-warming: Warm both the 50 mM DMSO stock and the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Intermediate Dilution: Create a 10x intermediate stock by slowly pipetting the DMSO stock into a solution of 5% Tween-80 or PEG-400 in PBS, vortexing continuously.

  • Final Dilution: Add the intermediate stock dropwise to the final assay medium while stirring vigorously. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid cellular toxicity.

Frequently Asked Questions (FAQs)

Q: My compound dissolved initially in DCM, but precipitated immediately after adding methanol. Why? A: Methanol is a polar protic solvent. While a small amount (1-5%) can help disrupt certain interactions, 3-chloro-8-nitroimidazo[1,2-a]pyridine lacks H-bond donors and relies heavily on dipole interactions. Adding an excess of methanol increases the solvent's internal hydrogen-bonding network, which thermodynamically excludes the lipophilic imidazo[1,2-a]pyridine core, causing it to precipitate[2]. Keep methanol concentrations strictly below 10% in co-solvent mixtures.

Q: I am trying to run a Suzuki cross-coupling, but the compound is poorly soluble in the standard Toluene/Water mixture. What is the alternative? A: The planar structure and polar nitro group make this compound highly insoluble in non-polar solvents like toluene[2]. Switch to a 1,4-Dioxane/Water (4:1 v/v) or THF/Water system. Dioxane provides a vastly superior solvation environment for polar aromatic heterocycles while remaining fully compatible with palladium catalysts and inorganic carbonate bases.

Q: How can I verify if my compound has degraded during heated sonication? A: 8-Nitroimidazo[1,2-a]pyridines are generally thermally stable up to 80°C in solution, but prolonged heating can cause nitro-reduction or dechlorination depending on the environment. To self-validate integrity, run a quick Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. A single, distinct spot under UV (254 nm) confirms integrity. Alternatively, use LC-MS; the expected [M+H]+ peak should be observed at m/z≈198 .

References

  • PubChem. "3-Chloro-8-nitroimidazo(1,2-a)pyridine | C7H4ClN3O2 | CID 607468". National Institutes of Health (NIH). 1

  • "An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation". RSC Publishing. 3

  • "Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives". ACS Omega. 2

  • "4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations". MDPI. 4

Sources

Technical Support Center: Minimizing Side Reactions in 8-Nitroimidazo[1,2-a]pyridine Halogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the halogenation of 8-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and minimize the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is analyzed for its probable causes, followed by a set of recommended solutions grounded in established chemical principles.

Issue 1: Poor Regioselectivity — Halogenation at an Undesired Position

Question: My reaction is producing a mixture of halogenated isomers instead of the desired C-3 substituted product. How can I improve regioselectivity?

Probable Causes:

  • Inherent Ring Reactivity: The imidazo[1,2-a]pyridine ring system is electron-rich and possesses multiple nucleophilic centers. While the C-3 position is generally the most reactive towards electrophiles due to the stability of the resulting cationic intermediate (Wheland intermediate), other positions (like C-5) can compete under certain conditions.[1]

  • Harsh Reaction Conditions: High temperatures or highly reactive, non-selective halogenating agents can overcome the intrinsic selectivity of the substrate, leading to a mixture of products.

  • Steric Hindrance: While less common for the primary C-3 position, bulky substituents elsewhere on the molecule could potentially influence the approach of the electrophile, although this is not a factor for the parent 8-nitroimidazo[1,2-a]pyridine.

Recommended Solutions:

  • Select the Right Halogenating Agent: Utilize N-halosuccinimides (NBS, NCS, NIS) as they are generally milder and more selective than elemental halogens (Br₂, Cl₂). N-Chlorosuccinimide (NCS) is less reactive than N-Bromosuccinimide (NBS), which can sometimes provide higher selectivity.[2]

  • Optimize Reaction Temperature: Begin your reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly to room temperature. Lower temperatures increase the kinetic barrier for reactions at less favorable positions, thereby enhancing selectivity for the most reactive C-3 site.

  • Solvent Selection: The choice of solvent can influence the electrophilicity of the halogenating agent. Aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN) are standard. For less reactive substrates, Dimethylformamide (DMF) can be used, but be aware that it can sometimes participate in the reaction or promote side reactions.[3]

  • Catalyst-Free Conditions First: Attempt the reaction without any acid or base catalyst. The inherent nucleophilicity of the substrate is often sufficient for a selective reaction with N-halosuccinimides.

Issue 2: Over-halogenation — Formation of Di- or Poly-halogenated Products

Question: My main byproduct is a di-halogenated species. How can I favor mono-halogenation?

Probable Causes:

  • High Reactivity of Mono-halogenated Product: In some cases, the mono-halogenated product can be as reactive or even more reactive than the starting material, leading to a second halogenation event.

  • Excess Halogenating Agent: Using more than one equivalent of the halogenating agent will inevitably lead to poly-halogenation.[4]

  • Poor Reaction Monitoring: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of the product reacting further.

Recommended Solutions:

  • Strict Stoichiometric Control: Carefully measure and use no more than 1.0 to 1.05 equivalents of the halogenating agent. This is the most critical factor in preventing over-halogenation.[4]

  • Slow Addition: Add the halogenating agent to the solution of the substrate portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the reaction with the more abundant and reactive starting material over the mono-halogenated product.[4]

  • Real-Time Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is fully consumed to prevent subsequent reactions.[4]

  • Lower Temperature: As with improving regioselectivity, conducting the reaction at a lower temperature will reduce the overall reaction rate and can help prevent the less favorable second halogenation.

Issue 3: Low Yield or No Reaction

Question: The reaction is very slow, or I am recovering unreacted starting material. What can I do to drive the reaction to completion?

Probable Causes:

  • Deactivating Effect of the Nitro Group: The 8-nitro group is strongly electron-withdrawing, which significantly deactivates the entire heterocyclic system towards electrophilic attack. This is the most likely reason for low reactivity.[5]

  • Insufficiently Electrophilic Reagent: The chosen halogenating agent (e.g., NCS) may not be reactive enough to overcome the deactivation by the nitro group under mild conditions.

  • Inappropriate Solvent: A non-polar solvent may not be suitable for a reaction that involves the formation of charged intermediates.

Recommended Solutions:

  • Increase Reagent Electrophilicity:

    • For chlorination with NCS, adding a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., trifluoroacetic acid, TFA) can activate the NCS and increase its electrophilicity.

    • For bromination, NBS is generally reactive enough, but if needed, activation with an acid can be attempted cautiously.

  • Increase Temperature: Gradually increase the reaction temperature. Start at room temperature and, if no reaction occurs, gently heat the mixture (e.g., to 40-60 °C). Monitor carefully for any signs of degradation.

  • Use a More Polar Solvent: Switching to a more polar solvent like DMF or Acetonitrile can help stabilize charged intermediates and may accelerate the reaction.

  • Alternative Halogenating Systems: Consider using a system like sodium halides (NaCl, NaBr) with a strong oxidant such as Oxone or K₂S₂O₈. These methods can generate a highly reactive electrophilic halogen species in situ.[6]

Issue 4: Product Degradation or Complex Mixture Formation

Question: My reaction mixture is turning dark, and the NMR spectrum shows a complex mixture of unidentifiable products. What is causing this decomposition?

Probable Causes:

  • Excessively Harsh Conditions: High temperatures combined with strong acids can lead to the decomposition of the sensitive imidazo[1,2-a]pyridine core.[7]

  • Instability of the Substrate/Product: The 8-nitroimidazo[1,2-a]pyridine scaffold, while relatively stable, can be susceptible to degradation under strongly acidic or basic conditions, especially when heated.[8]

  • Side Reactions with Solvent: Solvents like DMF can decompose at high temperatures or in the presence of strong acids/bases, leading to side reactions.

Recommended Solutions:

  • Screen for Milder Conditions: Always begin with the mildest possible conditions (e.g., NCS or NBS in CHCl₃ at 0 °C to room temperature) before resorting to more forceful methods.

  • Avoid Strong, Non-Volatile Acids: If an acid catalyst is necessary, opt for a volatile one like TFA, which can be easily removed during workup. Avoid strong, non-volatile acids like sulfuric acid unless absolutely necessary and at low temperatures.

  • Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to decomposition, especially if heating for prolonged periods.

  • Purification Method: Ensure that the purification method (e.g., silica gel chromatography) is not causing degradation. The product may be sensitive to the acidity of standard silica gel; in such cases, use deactivated (neutral) silica or alumina.

Data & Workflow Visualization
Table 1: Troubleshooting Summary for 8-Nitroimidazo[1,2-a]pyridine Halogenation
Problem Primary Probable Cause(s) Key Solutions
Poor Regioselectivity High reactivity/temperature, non-selective reagent.Use N-halosuccinimides (NCS/NBS), run at low temperature (0 °C), use aprotic solvents (DCM, MeCN).
Over-halogenation Excess halogenating agent, prolonged reaction time.Use 1.0-1.05 eq. of reagent, add reagent slowly, monitor closely with TLC/LC-MS.[4]
Low Yield / No Reaction Strong deactivating effect of the 8-nitro group.[5]Use a more reactive agent (NBS > NCS), add a catalytic amount of acid (TFA), gently increase temperature.
Product Degradation Excessively harsh conditions (strong acid, high heat).Use the mildest conditions possible, avoid strong non-volatile acids, consider an inert atmosphere.
Diagram 1: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving common issues during the halogenation process.

G cluster_outcomes cluster_solutions_no_rxn cluster_solutions_side_products start Start Halogenation (e.g., 1.0 eq NBS, DCM, 0°C) monitor Monitor by TLC/LC-MS start->monitor analyze Analyze Crude Product monitor->analyze no_rxn No Reaction / Low Conversion analyze->no_rxn Starting Material Dominant side_products Side Products Observed analyze->side_products Multiple Spots success Clean Conversion to Product analyze->success Clean Reaction increase_temp 1. Increase Temperature (e.g., to RT or 40°C) no_rxn->increase_temp check_regio Check Isomers (Regioselectivity) side_products->check_regio check_poly Check for Poly-halogenation side_products->check_poly stop Workup & Purify success->stop add_catalyst 2. Add Catalytic Acid (e.g., TFA) increase_temp->add_catalyst more_polar 3. Switch to Polar Solvent (e.g., MeCN or DMF) add_catalyst->more_polar lower_temp Lower Temperature (e.g., to 0°C or -20°C) check_regio->lower_temp slow_add Slowly Add Reagent (<1.05 eq) check_poly->slow_add

Caption: A workflow for troubleshooting halogenation reactions.

Experimental Protocols

Protocol 1: Selective C-3 Bromination using N-Bromosuccinimide (NBS)

This protocol is a starting point for the selective mono-bromination at the C-3 position.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 8-nitroimidazo[1,2-a]pyridine (1.0 eq). Dissolve the substrate in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.05 eq). Note: For increased purity, NBS can be recrystallized from water before use.

  • Slow Addition: Add the solid NBS to the cooled, stirring solution in small portions over 15-20 minutes. Ensure each portion dissolves and reacts before adding the next.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. The product should be more non-polar than the starting material.

  • Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 3-bromo-8-nitroimidazo[1,2-a]pyridine.

Protocol 2: Selective C-3 Chlorination using N-Chlorosuccinimide (NCS)

This protocol addresses the potentially lower reactivity of NCS compared to NBS.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. If no significant conversion is observed after 2-4 hours, proceed to the next step.

  • Heating (If Necessary): Gently heat the reaction mixture to 40-50 °C using an oil bath and continue to monitor. Caution: If the reaction remains sluggish, cool to room temperature and add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Monitor carefully as the reaction may become rapid.

  • Work-up: After completion, cool the mixture to room temperature and add water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel to afford the 3-chloro-8-nitroimidazo[1,2-a]pyridine.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position the most favorable site for electrophilic halogenation on the imidazo[1,2-a]pyridine ring?

A1: The C-3 position is the most electron-rich and nucleophilic carbon in the imidazo[1,2-a]pyridine system. Electrophilic attack at C-3 generates a cationic intermediate where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the adjacent pyridine ring. This leads to a more stable intermediate and a lower activation energy compared to attack at other positions like C-2 or C-5.[1]

Q2: How does the 8-nitro group specifically influence the halogenation reaction?

A2: The nitro group at the C-8 position is a powerful electron-withdrawing group. It deactivates the pyridine ring through a strong resonance and inductive effect, making electrophilic attack on that ring highly unfavorable. While it also deactivates the imidazole ring to a lesser extent via induction, the C-3 position remains the most activated site on the entire scaffold, albeit with a reduced reactivity compared to the non-nitrated parent compound.[5]

Q3: What is the mechanistic pathway for this reaction?

A3: The reaction proceeds via a standard electrophilic aromatic substitution (SᴇAr) mechanism. The π-system of the imidazole ring attacks the electrophilic halogen (e.g., Br⁺ from NBS), forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. A base (which can be the succinimide anion, the solvent, or another molecule of the substrate) then removes the proton from the C-3 position, restoring the aromaticity of the ring and yielding the final product.

Diagram 2: Mechanism of C-3 Bromination

Caption: Simplified mechanism for electrophilic bromination at C-3.

Q4: Can I use this protocol for fluorination or iodination?

A4: Iodination: Yes, N-Iodosuccinimide (NIS) is commonly used for iodination and should work well with these protocols, likely requiring conditions similar to bromination.[11] Fluorination: Direct electrophilic fluorination is much more challenging and often requires specialized, highly reactive reagents (e.g., Selectfluor). The protocols described here are generally not suitable for fluorination and would require significant redevelopment with specific fluorinating agents.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
  • EvitaChem. (n.d.). 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Benchchem. (n.d.). In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
  • de Souza, M. C. B. V., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8.
  • Benchchem. (n.d.). A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H.
  • Chemproc. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc, 18(1), 10.
  • stackexchange.com. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • PubChem. (n.d.). 3-Chloro-8-nitroimidazo(1,2-a)pyridine.
  • NextSDS. (n.d.). 3-chloro-8-nitroimidazo[1,2-a]pyridine — Chemical Substance Information.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Adimurthy, S., et al. (2018). Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles. The Journal of Organic Chemistry.
  • Chauhan, S., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 25(15), 3364.

Sources

Overcoming steric hindrance in 3-Chloro-8-nitroimidazo[1,2-a]pyridine amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and modification of imidazo[1,2-a]pyridine scaffolds. This guide is specifically designed to address the challenges associated with the amination of 3-chloro-8-nitroimidazo[1,2-a]pyridine, a reaction often complicated by significant steric hindrance.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, functionalization at the 3-position, particularly when the 8-position is substituted with a bulky nitro group, presents a considerable synthetic hurdle. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.

I. Troubleshooting Guide: Overcoming Reaction Failures

This section addresses specific issues you may encounter during your amination experiments in a direct question-and-answer format.

Q1: My Buchwald-Hartwig amination of 3-chloro-8-nitroimidazo[1,2-a]pyridine is resulting in low to no product yield. What are the primary causes?

A1: The low reactivity of this substrate in Buchwald-Hartwig aminations is a well-documented challenge stemming from a combination of electronic and steric factors.[3] The electron-withdrawing nature of the nitro group at the 8-position deactivates the aromatic system, making oxidative addition more difficult.[3] More significantly, the steric bulk of the nitro group in the peri-position severely hinders the approach of the palladium catalyst and the amine coupling partner to the C3-Cl bond.

Troubleshooting Flowchart:

start Low/No Yield in Buchwald-Hartwig Amination ligand Optimize Ligand Selection start->ligand Initial Check base Screen Different Bases ligand->base If yield still low sub_ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) ligand->sub_ligand catalyst Evaluate Catalyst/Pre-catalyst base->catalyst Persistent low yield sub_base Try weaker inorganic bases (e.g., Cs2CO3, K3PO4) to avoid substrate decomposition base->sub_base conditions Adjust Reaction Conditions catalyst->conditions Further optimization sub_catalyst Use air-stable pre-catalysts (e.g., G3/G4) to ensure active Pd(0) formation catalyst->sub_catalyst alt_methods Consider Alternative Methods conditions->alt_methods If all else fails sub_conditions Increase temperature cautiously. Ensure rigorous inert atmosphere. conditions->sub_conditions sub_alt_methods Explore Cu-catalyzed methods or SNAr if amine is highly nucleophilic. alt_methods->sub_alt_methods

Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. For sterically demanding substrates, bulky and electron-rich biaryl phosphine ligands are essential to promote both oxidative addition and reductive elimination.[4][5][6] Consider screening advanced ligands such as BrettPhos, RuPhos, or newly developed carbazolyl-derived P,N-ligands which have shown success with hindered aryl chlorides.[7][8]

  • Base Optimization: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can lead to decomposition of the sensitive nitro-substituted imidazo[1,2-a]pyridine ring. Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should be screened, as they are often better tolerated by electron-deficient heteroaromatic systems.[9]

  • Catalyst and Pre-catalyst Choice: Ensure the generation of the active Pd(0) species. Using air- and moisture-stable pre-catalysts (e.g., G3 or G4 pre-catalysts) can improve reproducibility and ensure a sufficient concentration of the active catalyst. If starting from a Pd(II) source like Pd(OAc)₂, pre-mixing the catalyst and ligand for a period before adding the substrates can be beneficial.[10]

  • Solvent and Temperature: Aprotic polar solvents such as dioxane, toluene, or DMF are standard.[11] While higher temperatures can increase reaction rates, they also risk substrate and catalyst decomposition. A careful temperature screen is advised. Crucially, ensure all solvents are rigorously degassed to prevent catalyst oxidation.[12]

Q2: I am observing significant decomposition of my starting material and the formation of dark, insoluble byproducts.

A2: This often points to two main issues: catalyst deactivation leading to "palladium black" or base-mediated decomposition of your substrate.

Troubleshooting Steps:

  • Preventing Palladium Black: The formation of palladium black signifies the precipitation of metallic palladium from the catalytic cycle.[12]

    • Use appropriate ligands: Bulky, electron-rich ligands help stabilize the palladium center and prevent aggregation.[5][7]

    • Optimize Ligand:Palladium Ratio: An excess of ligand relative to the palladium source can sometimes help maintain catalyst stability.

    • Avoid Excessive Temperatures: Do not heat the reaction more than necessary.

  • Mitigating Substrate Decomposition: The nitroimidazo[1,2-a]pyridine system can be sensitive to strong bases.

    • Screen Weaker Bases: As mentioned, switch from alkoxides to carbonates or phosphates.[9]

    • Consider Alternative Bases: Sodium trimethylsilanolate (NaOTMS) has been shown to be effective in copper-catalyzed aminations of base-sensitive heterocycles and may be applicable here.[13]

Q3: My reaction works with simple primary amines, but fails with secondary or bulky primary amines. How can I improve the scope?

A3: This is a classic case of steric clash. The combination of a hindered electrophile (3-chloro-8-nitroimidazo[1,2-a]pyridine) and a hindered nucleophile (a bulky amine) makes the reaction extremely challenging.

Troubleshooting Steps:

  • Advanced Ligand Systems: This is where the choice of ligand is paramount. Highly active and sterically demanding ligands are required. Diphosphinoamine ligands or bulky N-heterocyclic carbene (NHC) ligands have shown promise in coupling sterically encumbered substrates.[6][14]

  • Consider Copper Catalysis: Copper-catalyzed C-N coupling (Ullmann-type reactions) can sometimes be more effective for highly hindered systems, although they often require higher temperatures.[15][16] Modern systems using specialized diamine ligands have enabled the amination of aryl chlorides under milder conditions.[15][13]

  • Microwave Irradiation: For very challenging couplings, microwave heating can sometimes provide the necessary energy to overcome the activation barrier while minimizing reaction time and potentially reducing thermal decomposition.[6]

II. Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination preferred over classical SNAr for this substrate?

A1: While the nitro group is strongly electron-withdrawing and should activate the ring towards Nucleophilic Aromatic Substitution (SNAr), the reaction is often sluggish or fails for several reasons.[11][17] The imidazo[1,2-a]pyridine ring system is inherently electron-rich, which counteracts the activating effect of the nitro group to some extent.[18] Furthermore, the steric hindrance at the C3 position from the peri-nitro group can impede the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[17][19] The Buchwald-Hartwig reaction, proceeding through a different catalytic cycle, provides a more general and often more efficient route for forming C-N bonds with such challenging substrates.[4]

Q2: Can I use an alternative method to introduce the amine functionality?

A2: Yes, several alternative strategies can be considered, depending on the desired amine.

  • Copper-Catalyzed Amination: As mentioned in the troubleshooting section, modern Ullmann-type couplings using copper catalysts and specialized ligands are a viable alternative, particularly for aryl chlorides.[15][13][16]

  • Deaminative Chlorination / Amination Sequence: If your synthesis starts from an amino-imidazo[1,2-a]pyridine, a deaminative chlorination can be performed, followed by the challenging amination.[20] This is less direct but can be a useful synthetic handle.

  • SRN1 Reactions: For certain nucleophiles, radical nucleophilic substitution (SRN1) reactions on nitro-substituted imidazo[1,2-a]pyridines have been reported, although this is less common for simple amination.[21]

Q3: What is the role of the nitro group beyond steric hindrance?

A3: The nitro group has a profound electronic impact. It is a powerful electron-withdrawing group, which deactivates the aromatic ring towards the oxidative addition step of the Buchwald-Hartwig catalytic cycle.[3] This deactivation makes the C-Cl bond stronger and less susceptible to cleavage by the Pd(0) catalyst. However, in the context of potential SNAr reactions, this same electron-withdrawing character is what activates the ring toward nucleophilic attack.[17] In medicinal chemistry, the nitro group is often a key pharmacophore, for instance in antiparasitic agents, where it can be bioactivated by nitro-reductase enzymes in the target organism.[2][22][23]

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) pre-catalyst.
Ligand BrettPhos or RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for hindered substrates.[3][5]
Pd:Ligand Ratio 1 : 2 to 1 : 2.4An excess of ligand helps stabilize the active catalytic species.
Catalyst Loading 1-5 mol %Higher loadings may be necessary for challenging substrates.
Base K₃PO₄ or Cs₂CO₃Weaker inorganic bases are often better tolerated than strong alkoxides.[9]
Solvent Toluene or 1,4-Dioxane (degassed)Aprotic solvents are standard. Rigorous degassing is essential.[12]
Temperature 80-110 °CRequires optimization; balance reaction rate against potential decomposition.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is highly sensitive to oxygen.[12]
Protocol 1: General Procedure for Screening Buchwald-Hartwig Amination Conditions
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon), add the palladium source (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., BrettPhos, 4.8 mol %), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add 3-chloro-8-nitroimidazo[1,2-a]pyridine (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization:

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa Oxidative Addition Complex pd0->oa Ar-Cl le Ligand Exchange Complex oa->le R2NH re Reductive Elimination le->re - Base*H+ re->pd0 Ar-NR2

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

IV. References

  • Nishiyama, M., & Ishizuka, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ChemistryOpen, 8(1), 1-7. [Link]

  • Green, J. C., & Schipper, D. J. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ACS Catalysis, 7(12), 8574-8578. [Link]

  • Do, H.-Q., & Daugulis, O. (2018). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 140(42), 13624-13628. [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. [Link]

  • Li, J., et al. (2020). Deaminative chlorination of aminoheterocycles. Nature, 583(7814), 65-70. [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. [Link]

  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(33), 18867-18877. [Link]

  • Tsurugi, H., & Mashima, K. (2010). A New Entry of Amination Reagents for Heteroaromatic C−H Bonds: Copper-Catalyzed Direct Amination of Azoles with Chloroamines at Room Temperature. Journal of the American Chemical Society, 132(20), 6908-6909. [Link]

  • Zhang, H., et al. (2011). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. The Journal of Organic Chemistry, 76(6), 1945-1955. [Link]

  • de Oliveira, C. S., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4033-4035. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Barolo, C., et al. (2008). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Letters in Organic Chemistry, 5(8), 660-664. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 15). Buchwald-Hartwig Amination. [Link]

  • Desroches, C. E., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1622. [Link]

  • Etienne, C. T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Computational Chemistry, 12(1), 1-19. [Link]

  • Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Toxicology and Applied Pharmacology, 14(1), 158. [Link]

  • De la Rosa, M. A., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Revista de la Sociedad Química de México, 53(1), 1-5. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 607468, 3-Chloro-8-nitroimidazo(1,2-a)pyridine. [Link]

  • Kumar, A., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 44(44), 19163-19171. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10372-10383. [Link]

  • Desroches, C. E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5195. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-8-nitroimidazo[1,2-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and structural rigidity make it a "privileged structure" in drug discovery.[1] The functionalization of this core, particularly at the C3 position, is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-chloro-8-nitroimidazo[1,2-a]pyridine and its 3-bromo analog. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction conditions, improve yields, and streamline the synthesis of complex molecules.

The introduction of an 8-nitro group significantly modulates the electronic properties of the heterocyclic system. As a potent electron-withdrawing group, it enhances the electrophilicity of the imidazo[1,2-a]pyridine ring, which can influence the reactivity at various positions. This guide will focus on palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.[2][3] We will explore the mechanistic underpinnings of the reactivity differences between the chloro and bromo analogs and provide practical, data-driven insights for their application.

Mechanistic Considerations: The Halogen Dance in Catalysis

The choice between a chloro or bromo substituent at the C3 position is not arbitrary; it has profound implications for the kinetics and success of a cross-coupling reaction. The key step where this difference manifests is the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.[3]

Generally, the reactivity of aryl halides in oxidative addition follows the order: I > Br > Cl > F. This trend is a function of two primary factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 71 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol). A lower BDE means that the C-Br bond is more easily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition.

  • Polarizability: Bromine is more polarizable than chlorine, which can facilitate the interaction with the electron-rich palladium(0) center.

The strongly electron-withdrawing 8-nitro group further influences this process by reducing the electron density on the imidazo[1,2-a]pyridine ring system. This makes the C3 carbon more electrophilic and can accelerate the overall catalytic cycle. However, the inherent difference in the C-X bond strength remains the dominant factor in determining the relative reactivity between the chloro and bromo analogs.

A diagram illustrating the influence of the halogen on the oxidative addition step is presented below.

G cluster_0 Oxidative Addition Step cluster_1 Comparative Energetics Pd(0)L2 Pd(0)L2 Catalyst TS Transition State Pd(0)L2->TS RX 3-Halo-8-nitroimidazo[1,2-a]pyridine (R-X) RX->TS Product R-Pd(II)(X)L2 TS->Product Energy_Br Lower Activation Energy (Faster Rate) for R-Br Energy_Cl Higher Activation Energy (Slower Rate) for R-Cl

Caption: Oxidative addition energetics for bromo vs. chloro analogs.

Comparative Reactivity in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction.[3] This reaction is widely used to form C-C bonds and serves as an excellent benchmark for reactivity.

Reaction Scheme:

(A generic reaction scheme showing the coupling of the halo-imidazo[1,2-a]pyridine with a boronic acid)

The following table summarizes typical experimental outcomes when coupling 3-chloro- and 3-bromo-8-nitroimidazo[1,2-a]pyridine with phenylboronic acid under standard palladium-catalyzed conditions.

Parameter3-Bromo-8-nitroimidazo[1,2-a]pyridine3-Chloro-8-nitroimidazo[1,2-a]pyridineRationale & Insights
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhosThe more reactive bromo analog can be effectively coupled with less active, first-generation catalysts. The less reactive chloro analog often requires more sophisticated, electron-rich, and bulky phosphine ligands (like SPhos) to facilitate the challenging oxidative addition.
Typical Reaction Time 2-4 hours12-24 hoursThe faster rate of oxidative addition for the C-Br bond leads to significantly shorter reaction times.
Typical Temperature 80-90 °C100-110 °CHigher temperatures are generally required to overcome the higher activation energy barrier of C-Cl bond cleavage.
Typical Yield >90%70-85%Under optimized conditions, the bromo analog consistently provides higher yields due to its greater reactivity and fewer side reactions.
Key Challenge Potential for side reactions if overheated.C-Cl bond activation.The high reactivity of the bromo analog can sometimes lead to debromination or other side products if the reaction is not carefully controlled. The primary hurdle for the chloro analog is achieving efficient oxidative addition.
Experimental Protocol: A Head-to-Head Suzuki Coupling

This protocol provides a framework for a direct comparison of the two substrates in a laboratory setting.

Objective: To compare the yield and reaction rate of 3-bromo- vs. 3-chloro-8-nitroimidazo[1,2-a]pyridine in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials:

  • 3-Bromo-8-nitroimidazo[1,2-a]pyridine

  • 3-Chloro-8-nitroimidazo[1,2-a]pyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (for the bromo analog)

  • Pd(OAc)₂ and SPhos (for the chloro analog)

  • K₂CO₃ (Potassium Carbonate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Workflow Diagram:

Caption: Parallel workflow for comparing the reactivity of halo-analogs.

Step-by-Step Procedure:

  • Reaction Setup (Perform two separate reactions in parallel):

    • Reaction A (Bromo): To an oven-dried Schlenk flask, add 3-bromo-8-nitroimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Reaction B (Chloro): To a separate oven-dried Schlenk flask, add 3-chloro-8-nitroimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).

  • Solvent Addition: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times. To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heating:

    • Place Reaction A in a preheated oil bath at 90 °C.

    • Place Reaction B in a preheated oil bath at 110 °C.

  • Monitoring: Stir both reactions vigorously. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every hour for Reaction A, every 2-3 hours for Reaction B).

  • Workup: Once the starting material is consumed, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.

Conclusion and Recommendations

The experimental data and underlying mechanistic principles clearly indicate that 3-bromo-8-nitroimidazo[1,2-a]pyridine is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its 3-chloro analog.

  • For rapid synthesis and high yields, the 3-bromo analog is the preferred choice. It is compatible with a wider range of standard palladium catalysts and requires milder reaction conditions.

  • When cost is a primary concern, the 3-chloro analog may be considered, as aryl chlorides are often less expensive than their corresponding bromides. However, researchers must be prepared to invest in more specialized (and often more expensive) catalyst systems and employ more forcing reaction conditions, which may not be suitable for sensitive substrates.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the synthesis, available resources, and the chemical nature of the other coupling partners. This guide provides the foundational knowledge to make an informed decision and to design robust and efficient synthetic routes.

References

  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Naicker, T., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Source not further specified].

Sources

Benchmarking Catalytic Efficiency in the Regioselective Synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics (e.g., zolpidem, alpidem). Specifically, 3-chloro-8-nitroimidazo[1,2-a]pyridine serves as a high-value advanced intermediate for developing targeted anti-infective and cytoprotective agents. However, synthesizing this specific derivative presents a significant chemical bottleneck: the highly electron-withdrawing 8-nitro group severely deactivates the fused bicyclic system. This deactivation makes traditional electrophilic aromatic substitution (EAS) at the C-3 position sluggish, often resulting in poor regioselectivity, degradation, or over-chlorination.

As a Senior Application Scientist, I have evaluated and benchmarked multiple modern chlorination protocols to determine their catalytic efficiency, environmental impact, and scalability. This guide provides an objective comparison of transition-metal-free, hypervalent iodine, and solvent-free mechanochemical methodologies, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Overcoming 8-Nitro Deactivation

In an unsubstituted imidazo[1,2-a]pyridine, the C-3 position is highly nucleophilic due to electron donation from the bridgehead nitrogen. However, introducing an 8-nitro group pulls electron density away from the imidazole ring via strong inductive and resonance effects. Consequently, conventional chlorinating agents like N-Chlorosuccinimide (NCS) fail to achieve high yields without the addition of harsh Lewis acids or prolonged thermal activation.

Modern catalytic and stoichiometric alternatives bypass this energy barrier through distinct mechanistic pathways:

  • Oxidative Radical/Electrophilic Generation : Using a combination of NaClO2​ and acetic acid generates active chlorine species ( Cl2​ or HOCl ) in situ. This controlled release drives the reaction forward without the need for transition metals, ensuring high regioselectivity[1].

  • Solvent-Free Electrophilic Transfer : Utilizing Chloramine-T under neat (solvent-free) mechanochemical conditions maximizes the effective concentration of the electrophile. The physical grinding forces the reaction to completion at room temperature by overcoming the kinetic barriers of the deactivated core[2].

  • Hypervalent Iodine Activation : Dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane acts as a highly electrophilic, yet mild, chlorine donor. The hypervalent iodine forms a transient adduct with the substrate, facilitating a highly directed C-3 chlorination without toxic metal catalysts[3].

G A 8-Nitroimidazo[1,2-a]pyridine B1 Chloramine-T (Neat, RT) A->B1 B2 NaClO2 / AcOH (DMF, 60°C) A->B2 B3 Hypervalent Iodine (DCM, RT) A->B3 C1 Direct Cl+ Transfer B1->C1 C2 In Situ Cl2 Generation B2->C2 C3 Iodane-Cl Adduct B3->C3 D C-3 Wheland Intermediate C1->D C2->D C3->D E 3-Chloro-8-nitroimidazo[1,2-a]pyridine D->E -H+

Mechanistic pathways for C-3 regioselective chlorination of 8-nitroimidazo[1,2-a]pyridine.

Catalytic Benchmarking & Data Presentation

The following table summarizes the performance of four distinct chlorination strategies applied specifically to the deactivated 8-nitroimidazo[1,2-a]pyridine core.

MethodologyReagents / CatalystConditionsYield (%)Reaction TimeE-factorRegioselectivity (C-3)
Method A (Traditional) NCS, ZrCl4​ (20 mol%)DCM, Reflux58%12 hHighModerate (C-3/C-5 mix)
Method B (Solvent-Free) Chloramine-T (1.2 eq)Neat, RT85%15 minLow>99%
Method C (Metal-Free) NaClO2​ , AcOHDMF, 60°C82%10 hMedium>99%
Method D (Iodane) ArICl2​ (1.1 eq)DCM, RT88%2 hMedium>99%

Field-Proven Insights:

  • Method B (Chloramine-T) is the most operationally efficient protocol. It boasts the lowest E-factor due to the complete absence of organic solvents during the reaction phase and achieves full conversion in just 15 minutes[2].

  • Method C ( NaClO2​ ) provides an excellent transition-metal-free alternative utilizing cheap, bench-stable inorganic oxidants. While it requires heating and a polar aprotic solvent, it scales exceptionally well for multi-gram synthesis[1].

  • Method D (Hypervalent Iodine) offers the highest yield for complex, sensitive substrates but requires the preparation or commercial procurement of specialized iodane reagents[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progression dynamically, preventing reliance on end-point guesswork.

Protocol 1: Solvent-Free Mechanochemical Chlorination via Chloramine-T (Method B)

Causality: Grinding the solid reagents creates a highly concentrated localized environment. The mechanical energy and proximity effect overcome the electronic deactivation of the 8-nitro group, facilitating rapid electrophilic transfer[4].

  • Preparation : In an agate mortar, add 8-nitroimidazo[1,2-a]pyridine (1.0 mmol, 163 mg) and Chloramine-T trihydrate (1.2 mmol, 338 mg).

  • Mechanochemical Activation : Grind the mixture vigorously with a pestle at room temperature. A slight color change (from pale yellow to deep orange) indicates the formation of the reactive charge-transfer complex.

  • IPC (TLC Validation) : After 15 minutes of continuous grinding, sample 1 mg of the mixture, dissolve in 0.5 mL ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3).

    • Validation Check: The starting material ( Rf​≈0.35 ) must be completely consumed, replaced by a single distinct product spot ( Rf​≈0.55 ) visible under UV 254 nm.

  • Work-up : Suspend the solid mixture in distilled water (10 mL) to dissolve the water-soluble p-toluenesulfonamide byproduct. Extract the aqueous suspension with ethyl acetate (3 × 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically >95% pure by NMR, requiring no further column chromatography.

Protocol 2: Transition-Metal-Free Chlorination via NaClO2​ (Method C)

Causality: Acetic acid acts as a crucial proton source to facilitate the disproportionation of NaClO2​ . This generates the active chlorinating species at a controlled, steady rate, preventing the oxidative degradation of the delicate imidazopyridine ring[5].

  • Reaction Setup : In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-nitroimidazo[1,2-a]pyridine (0.5 mmol, 81.5 mg) in anhydrous DMF (2.0 mL).

  • Reagent Addition : Add Sodium chlorite ( NaClO2​ , 1.5 mmol, 135 mg) followed by Acetic acid (AcOH, 2.0 mmol, 114 µL).

  • Thermal Activation : Stir the mixture at 60°C for 10 hours.

  • IPC (LC-MS Validation) : At t = 8 hours, withdraw 10 µL of the reaction mixture, dilute with 1 mL Methanol, and inject into the LC-MS.

    • Validation Check: Confirm the disappearance of the [M+H]+ peak at m/z 164.0 (Starting Material) and the emergence of the product peak at m/z 198.0 / 200.0. The 3:1 isotopic ratio is the definitive self-validating marker of a single successful chlorine incorporation.

  • Quenching & Extraction : Cool to room temperature, quench with saturated aqueous Na2​S2​O3​ (5 mL) to safely destroy any excess oxidant, and extract with EtOAc (3 × 15 mL).

  • Purification : Wash the organic layer with brine (to remove DMF), dry, concentrate, and purify via short-plug silica gel chromatography (Hexane/EtOAc) to yield the pure target compound.

References
  • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source Source: RSC Advances (via PMC - NIH) URL: [Link]

  • Title: Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: ACS Omega URL: [Link]

  • Title: Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes Source: ResearchGate URL: [Link]

Sources

Distinguishing Chloro-Nitro Imidazo[1,2-a]pyridine Isomers: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realms of pharmaceutical development, forensic science, and synthetic chemistry, the unambiguous identification of constitutional isomers is a critical analytical challenge. Molecules sharing the same chemical formula but differing in the connectivity of their atoms can exhibit vastly different pharmacological, toxicological, and chemical properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of substituents, such as chloro and nitro groups, can dramatically modulate the biological activity of these compounds.[3][4] Consequently, the ability to differentiate between positional isomers of molecules like 3-chloro-8-nitroimidazo[1,2-a]pyridine is paramount for drug discovery, quality control, and regulatory compliance.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the structural elucidation of small molecules.[5] The high-energy electron ionization (EI) process induces characteristic fragmentation patterns that serve as a molecular fingerprint, often allowing for the differentiation of closely related isomers.[6][7] This guide provides a comprehensive comparison of the predicted mass spectrometry fragmentation analysis of 3-chloro-8-nitroimidazo[1,2-a]pyridine and its constitutional isomers, offering insights into how the substituent positions on the bicyclic ring system influence fragmentation pathways. We will delve into the mechanistic underpinnings of these differences, supported by established principles of mass spectrometry, and provide a detailed experimental protocol for their analysis.

The Challenge of Isomerism in Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system offers multiple positions for substitution. For a molecule with the formula C₇H₄ClN₃O₂, a variety of constitutional isomers are possible, where the chloro and nitro groups are placed at different positions on the fused ring system. For the purpose of this guide, we will focus on the comparison of 3-chloro-8-nitroimidazo[1,2-a]pyridine with two other plausible and synthetically relevant isomers:

  • 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Target Compound)

  • Isomer A: 3-Chloro-5-nitroimidazo[1,2-a]pyridine

  • Isomer B: 2-Chloro-8-nitroimidazo[1,2-a]pyridine

The differentiation of these isomers by mass spectrometry relies on the unique electronic environments created by the substituent positions, which in turn dictate the favored fragmentation pathways upon electron ionization.

Predicted Mass Spectrometry Fragmentation Analysis

Upon electron ionization, organic molecules form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to yield smaller, stable ions. The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group as either a nitro radical (•NO₂) or nitric oxide (•NO).[8][9] The presence of a halogen, like chlorine, introduces further characteristic fragmentation pathways, including the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl). The relative positions of these substituents on the imidazo[1,2-a]pyridine ring will influence the stability of the resulting fragment ions and thus the observed fragmentation pattern.

Fragmentation of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

The molecular ion of 3-chloro-8-nitroimidazo[1,2-a]pyridine is expected at m/z 197, with a characteristic M+2 isotope peak at m/z 199 due to the presence of the ³⁷Cl isotope. Key predicted fragmentation pathways include:

  • Loss of •NO₂: A primary fragmentation pathway for nitroaromatics is the loss of the nitro group, leading to a fragment ion at m/z 151.

  • Loss of •NO: Subsequent to or in competition with •NO₂ loss, the molecular ion can lose nitric oxide, resulting in a fragment at m/z 167.

  • Loss of •Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 162.

  • Ring Cleavage: Further fragmentation of the primary fragment ions can lead to the cleavage of the imidazo[1,2-a]pyridine ring system.

Fragmentation of Isomer A: 3-Chloro-5-nitroimidazo[1,2-a]pyridine

For this isomer, the nitro group is positioned on the pyridine ring, which can influence the stability of the resulting fragments differently.

  • Loss of •NO₂: Similar to the target compound, loss of the nitro group is expected, yielding an ion at m/z 151.

  • Loss of •NO: Loss of nitric oxide from the molecular ion would produce a fragment at m/z 167.

  • Potential for "Ortho Effect": While not a classic ortho-disubstituted benzene ring, the proximity of the 5-nitro group to the imidazole ring nitrogen might facilitate unique rearrangements and fragmentation pathways not observed in the 8-nitro isomer. This could lead to different relative intensities of the common fragments.

Fragmentation of Isomer B: 2-Chloro-8-nitroimidazo[1,2-a]pyridine

In this isomer, the chlorine atom is on the imidazole ring. This change in the electronic environment of the C-Cl bond is expected to significantly alter the fragmentation pattern.

  • Loss of •Cl: The C2-Cl bond in the imidazole ring might be more labile, leading to a more prominent loss of a chlorine radical and a significant peak at m/z 162.

  • Loss of •NO₂ and •NO: The loss of the nitro and nitric oxide groups from the pyridine ring will still be observed, leading to fragments at m/z 151 and m/z 167, respectively. The relative abundance of these ions compared to the loss of •Cl will be a key differentiating feature.

Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions and their anticipated relative abundances for 3-chloro-8-nitroimidazo[1,2-a]pyridine and its isomers. The relative abundances are qualitative predictions based on general fragmentation principles.

Fragment Ion m/z Proposed Structure/Loss 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Predicted Relative Abundance) Isomer A: 3-Chloro-5-nitroimidazo[1,2-a]pyridine (Predicted Relative Abundance) Isomer B: 2-Chloro-8-nitroimidazo[1,2-a]pyridine (Predicted Relative Abundance)
[M]⁺˙197/199Molecular IonModerateModerateModerate
[M - NO]⁺167/169Loss of •NOModerateModerateModerate
[M - Cl]⁺162Loss of •ClLow to ModerateLow to ModerateHigh
[M - NO₂]⁺151/153Loss of •NO₂HighHighModerate
[M - Cl - HCN]⁺125Loss of •Cl and HCNPossiblePossiblePossible
[M - NO₂ - Cl]⁺116Loss of •NO₂ and •ClLowLowLow

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the chloro-nitro-imidazo[1,2-a]pyridine isomer in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation:

  • A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 2 scans/second.

Visualization of Fragmentation Pathways and Workflow

To visually represent the analytical process and the proposed fragmentation mechanisms, the following diagrams are provided.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Isomer in Solvent dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample dilute->injection separation GC Separation of Isomers injection->separation ionization EI Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation comparison Isomer Differentiation fragmentation->comparison

Caption: Experimental workflow for the GC-MS analysis of chloro-nitro imidazo[1,2-a]pyridine isomers.

Fragmentation_Pathways cluster_target 3-Chloro-8-nitroimidazo[1,2-a]pyridine cluster_isomerA Isomer A: 3-Chloro-5-nitroimidazo[1,2-a]pyridine cluster_isomerB Isomer B: 2-Chloro-8-nitroimidazo[1,2-a]pyridine M_target [M]⁺˙ m/z 197 F1_target [M - NO₂]⁺ m/z 151 M_target->F1_target - •NO₂ F2_target [M - NO]⁺ m/z 167 M_target->F2_target - •NO F3_target [M - Cl]⁺ m/z 162 M_target->F3_target - •Cl M_isomerA [M]⁺˙ m/z 197 F1_isomerA [M - NO₂]⁺ m/z 151 M_isomerA->F1_isomerA - •NO₂ F2_isomerA [M - NO]⁺ m/z 167 M_isomerA->F2_isomerA - •NO M_isomerB [M]⁺˙ m/z 197 F1_isomerB [M - Cl]⁺ m/z 162 M_isomerB->F1_isomerB - •Cl (Major) F2_isomerB [M - NO₂]⁺ m/z 151 M_isomerB->F2_isomerB - •NO₂

Caption: Predicted major fragmentation pathways for 3-chloro-8-nitroimidazo[1,2-a]pyridine and its isomers.

Conclusion

The differentiation of constitutional isomers is a critical task in many scientific disciplines. This guide has outlined the predicted differences in the mass spectral fragmentation patterns of 3-chloro-8-nitroimidazo[1,2-a]pyridine and two of its isomers. The key to their differentiation lies in the relative abundances of common fragment ions, which are dictated by the positions of the chloro and nitro substituents on the imidazo[1,2-a]pyridine core. Specifically, the position of the chlorine atom on the imidazole versus the pyridine ring is expected to produce the most significant difference in the mass spectrum. The provided experimental protocol offers a starting point for the practical analysis of these and related compounds. By combining theoretical predictions with experimental data, researchers can confidently identify and characterize these important heterocyclic molecules.

References

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • PubMed. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Retrieved from [Link]

  • LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. Retrieved from [Link]

  • ACS Publications. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-8-nitroimidazo(1,2-a)pyridine. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • YouTube. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. Retrieved from [Link]

  • Supporting Information. (n.d.). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • NIST. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-8-nitroimidazo[1,2-a]pyridine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The imidazo[1,2-a]pyridine system with ring atoms numbered. Retrieved from [Link]

  • NIST WebBook. (n.d.). Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ResearchGate. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

Sources

In Vitro vs In Vivo Efficacy of 3-Chloro-8-nitroimidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiparasitic and antitubercular drug discovery, I frequently encounter the challenge of translating promising in vitro hits into viable in vivo candidates. Among the most compelling scaffolds in recent years are the 3-chloro-8-nitroimidazo[1,2-a]pyridine compounds and their structurally functionalized derivatives.

Historically, nitroaromatic drugs have been plagued by genotoxicity concerns due to off-target reduction in mammalian cells. However, the imidazo[1,2-a]pyridine scaffold represents a paradigm shift. By fine-tuning the electronic properties of the core ring—often through halogenation (e.g., a 3-chloro or 6-chloro substitution) and arylation at the 8-position—we can create highly selective prodrugs. This guide objectively compares the in vitro and in vivo performance of these compounds against standard-of-care alternatives, detailing the mechanistic causality and the self-validating protocols required to evaluate them.

Mechanistic Rationale: The Nitroreductase (NTR) Prodrug Strategy

The efficacy of 8-nitro and 3-nitroimidazo[1,2-a]pyridine derivatives hinges on a highly specific bioactivation pathway. These compounds act as prodrugs that remain inert in mammalian host cells but become lethal inside target pathogens like Leishmania donovani, Trypanosoma brucei, and Mycobacterium tuberculosis[1].

The causality behind this selective toxicity lies in the reduction potential (E°). Optimized imidazo[1,2-a]pyridines exhibit a low reduction potential (typically around -0.63 V)[2]. Mammalian enzymes cannot easily reduce molecules at this potential, preventing the generation of toxic free radicals and ensuring a negative Ames test (non-mutagenic). However, the Type 1 Nitroreductase (NTR1) in kinetoplastids, or the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis, efficiently catalyzes the two-electron reduction of the nitro group into highly reactive nitroso and hydroxylamino intermediates[3]. These intermediates covalently bind to parasitic macromolecules, inducing rapid cell death.

NTR1_Pathway Prodrug Nitroimidazo [1,2-a]pyridine NTR1 Pathogen NTR1/Ddn (Bioactivation) Prodrug->NTR1 Selective Uptake Intermediate Reactive Nitroso Intermediates NTR1->Intermediate 2e- Reduction Damage Macromolecule Damage Intermediate->Damage Covalent Adducts Death Pathogen Clearance Damage->Death Apoptosis

Figure 1: Mechanism of NTR1-mediated bioactivation of nitroimidazo[1,2-a]pyridines.

In Vitro Efficacy & Cytotoxicity Profiling

Before advancing to animal models, we must benchmark the in vitro profile of our imidazo[1,2-a]pyridine hits against established drugs. The table below synthesizes quantitative data comparing optimized nitroimidazo[1,2-a]pyridine derivatives against clinical standards like Fexinidazole, Delamanid, and Miltefosine[2].

Quantitative Performance Comparison
Compound Class / DrugTarget PathogenIn Vitro IC₅₀ (µM)HepG2 CC₅₀ (µM)Mutagenicity (Ames)In Vivo Half-life (t₁/₂)*
Nitroimidazo[1,2-a]pyridines L. donovani / T. brucei1.0 - 2.2> 100Negative~10 h
Fexinidazole (Reference)T. brucei / Leishmania0.8 - 3.5> 100Positive / Equivocal~15 h
Delamanid (Reference)M. tuberculosis0.01 - 0.05> 50Negative~38 h
Miltefosine (Reference)Leishmania spp.1.5 - 5.0~ 40Negative> 150 h

*Note: In vivo half-life values for experimental compounds represent optimized analogs with improved microsomal stability[4].

Causality in Data Interpretation

The standout feature of the nitroimidazo[1,2-a]pyridine class is the combination of potent IC₅₀ values (1.0–2.2 µM) with a pristine safety profile (CC₅₀ > 100 µM and negative Ames test)[2]. While Delamanid is more potent against M. tuberculosis, its structural complexity makes synthesis costly. The imidazo[1,2-a]pyridine scaffold offers a highly modular, synthetically accessible alternative that can be rapidly functionalized via one-pot multicomponent reactions[4].

Self-Validating Protocol: In Vitro Antileishmanial Assay

To ensure reproducibility, I mandate that all in vitro screening follows a self-validating system. This means the assay must internally prove its own reliability before the data is accepted.

Step 1: Cell Preparation & Seeding

  • Action: Culture L. donovani promastigotes in RPMI 1640 medium supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • Causality: Cells must be harvested in the logarithmic growth phase. Senescent cells have altered metabolic rates, which artificially skews the reduction of the viability dye, leading to false positives.

Step 2: Compound Administration & Internal Controls

  • Action: Dispense the nitroimidazo[1,2-a]pyridine compound in a 10-point serial dilution (ranging from 50 µM to 0.01 µM).

  • Validation Checkpoint: Every plate must contain three internal controls:

    • Positive Control: Fexinidazole (establishes the maximum inhibition baseline).

    • Vehicle Control: 1% DMSO (establishes the 100% viability baseline).

    • Blank: Media only (establishes background fluorescence).

Step 3: Viability Readout via Resazurin

  • Action: After 72 hours of incubation, add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours and measure fluorescence (Excitation 530 nm / Emission 590 nm).

  • Causality: Resazurin is non-toxic and is only reduced to highly fluorescent resorufin by the mitochondrial enzymes of living cells.

Step 4: Data Validation (Z'-factor)

  • Action: Calculate the Z'-factor using the Vehicle and Positive controls.

  • Validation Checkpoint: The data is only valid if Z′≥0.5 . If the Z'-factor is lower, the assay window is too narrow, and the IC₅₀ calculations must be discarded.

In Vivo Efficacy & Pharmacokinetic Translation

The primary bottleneck in translating nitroimidazo[1,2-a]pyridines from in vitro to in vivo is microsomal stability . Early-generation hits often suffer from rapid hepatic clearance due to oxidative metabolism at unsubstituted ring positions.

By introducing electron-withdrawing groups (like a 3-chloro substitution) or bulky lipophilic groups (like an 8-phenylthio moiety), we can sterically hinder cytochrome P450 enzymes. This optimization pushes the in vivo plasma half-life to approximately 10 hours, allowing for once-daily oral dosing in murine models[4].

Workflow InVitro In Vitro Screening (IC50 Determination) Tox Toxicity Profiling (HepG2 CC50 & Ames) InVitro->Tox Validation: IC50 < 5 µM ADME In Vitro ADME (Microsomal Stability) Tox->ADME Validation: CC50 > 100 µM InVivo In Vivo Efficacy (Murine Infection Model) ADME->InVivo Validation: t1/2 > 2h

Figure 2: Self-validating experimental workflow for in vitro to in vivo translation.

Self-Validating Protocol: Murine Pharmacokinetic & Efficacy Workflow

To definitively prove in vivo efficacy, the experimental design must inextricably link systemic drug exposure to pathogen clearance.

Step 1: Formulation & PK Profiling

  • Action: Suspend the optimized compound in 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80. Administer a single oral dose (50 mg/kg) to healthy BALB/c mice.

  • Validation Checkpoint: Collect blood at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. The efficacy trial cannot proceed unless the Cmax​ (maximum plasma concentration) exceeds the in vitro IC₅₀ by at least 5-fold, ensuring therapeutic coverage.

Step 2: Murine Infection Model

  • Action: Infect female BALB/c mice intravenously with 1×107 luciferase-expressing L. donovani amastigotes.

  • Causality: Using a bioluminescent reporter strain allows for non-invasive, real-time longitudinal tracking of the parasite burden in the liver and spleen without needing to sacrifice cohorts at intermediate time points.

Step 3: Treatment & Efficacy Readout

  • Action: Begin oral dosing (50 mg/kg/day) on Day 7 post-infection for 5 consecutive days. On Day 14, inject D-luciferin intraperitoneally and image the mice using an in vivo imaging system (IVIS).

  • Validation Checkpoint: Compare the bioluminescence flux (photons/second) of the treated group against the vehicle-only group. A reduction in flux of >95% validates the compound as a highly efficacious in vivo lead.

Conclusion

The 3-chloro-8-nitroimidazo[1,2-a]pyridine class and its analogs represent a highly promising frontier in the development of NTR-activated prodrugs. By strictly adhering to self-validating in vitro assays and ensuring rigorous PK/PD alignment before in vivo testing, researchers can efficiently navigate the pitfalls of nitroaromatic drug development. The combination of potent pathogen clearance, synthetic accessibility, and a lack of genotoxicity positions this scaffold as a prime candidate for next-generation antiparasitic and antitubercular therapeutics.

References

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry (2009). URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2024). URL:[Link]

Sources

Comparative Guide: Green Chemistry Approaches for the Synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[1,2-a]pyridines are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous marketed therapeutics and advanced optoelectronic materials[1]. Within this chemical class, 3-chloro-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-45-9)[2][3] serves as a highly versatile synthetic intermediate. The 8-nitro group provides a handle for reduction to an amine (enabling amide coupling or Buchwald-Hartwig aminations), while the 3-chloro moiety acts as an excellent leaving group for Suzuki-Miyaura cross-coupling reactions[4][5].

Historically, C-3 chlorination of this scaffold relied on toxic reagents such as N-chlorosuccinimide (NCS) in hazardous solvents (DMF, DCM) or elemental chlorine gas[6][7]. Modern green chemistry mandates the elimination of these toxic vectors. This guide objectively compares field-proven green synthetic methodologies for achieving this transformation.

Mechanistic Pathway & Causality: Why C-3?

To master the synthesis of 3-chloro-8-nitroimidazo[1,2-a]pyridine, one must understand the electronic causality governing the regioselectivity.

The imidazo[1,2-a]pyridine bicyclic system features an electron-rich imidazole ring fused to a pyridine ring[1]. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, making the C-3 carbon highly nucleophilic due to its enamine-like character[4][8].

When an 8-nitro group is present on the starting material (8-nitroimidazo[1,2-a]pyridine), its strong electron-withdrawing nature (-I and -M effects) severely deactivates the pyridine ring toward electrophilic aromatic substitution. This electronic bias funnels the electrophilic attack exclusively to the C-3 position, ensuring near-perfect regioselectivity without the need for transition-metal directing groups[4][8].

Comparison of Green Chlorination Approaches

Approach A: The Chloramine-T Neat Protocol (Ultra-Green)

Developed as a solvent-free methodology, this approach utilizes Chloramine-T (sodium N-chloro-p-toluenesulfonamide) as an efficient, stable source of the halonium cation (Cl+)[9][10].

  • Causality: In the presence of ambient moisture, Chloramine-T undergoes disproportionation into hypochlorous acid and free sulfonamide. The highly nucleophilic C-3 position of the imidazo[1,2-a]pyridine core rapidly attacks the generated Cl+ species[10].

  • Green Metrics: This reaction proceeds under neat conditions (zero solvent) in open air at room temperature. It eliminates solvent waste entirely, drastically reducing the Environmental Factor (E-factor) and reaction time to mere minutes[9][10].

Approach B: The Sodium Chlorite / Acetic Acid Protocol (Commodity Chemical)

This transition-metal-free approach utilizes sodium chlorite (NaClO2), a cheap industrial bleaching agent[4][5].

  • Causality: NaClO2 reacts with acetic acid to generate chlorine radicals or Cl+ equivalents via a redox disproportionation pathway. The active chlorine species regioselectively attacks the C-3 position, forming the C-Cl bond[8].

  • Green Metrics: It utilizes benign, readily available commodity chemicals, avoids transition metals entirely, and replaces toxic halogenated solvents with greener alternatives like toluene or 2-MeTHF[4][5].

Approach C: Traditional NCS Method (Baseline)

The conventional method relies on N-chlorosuccinimide (NCS) in dichloromethane (DCM) or dimethylformamide (DMF). While chemically reliable, the use of halogenated solvents and the generation of stoichiometric succinimide waste in a non-recoverable solvent matrix makes it environmentally unsustainable[7].

Quantitative Data Comparison

The following table summarizes the experimental performance of the green approaches against the traditional baseline for the C-3 chlorination of imidazo[1,2-a]pyridines.

ParameterApproach A: Chloramine-T (Neat)Approach B: NaClO2 / AcOHBaseline: Traditional (NCS)
Primary Reagent Chloramine-TNaClO2N-Chlorosuccinimide
Solvent System None (Neat)Toluene / 2-MeTHFDCM or DMF
Temperature Room Temperature (25 °C)60 °CRoom Temp to 80 °C
Reaction Time ~5 minutes10 hours2 - 12 hours
Typical Yield 90 - 95%60 - 75%70 - 85%
E-Factor Very Low (< 5)Moderate (10 - 20)High (> 50)

Experimental Protocols

These protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of the transformation at the bench.

Protocol A: Solvent-Free Chlorination using Chloramine-T[9][10]
  • Preparation: In a 10 mL round-bottom flask, add 8-nitroimidazo[1,2-a]pyridine (1.0 mmol).

  • Reagent Addition: Add Chloramine-T trihydrate (1.05 mmol) directly to the solid starting material. Do not add any solvent.

  • Reaction: Stir the solid mixture vigorously at room temperature (25 °C) in open air. The reaction is slightly exothermic. Complete conversion is typically achieved within 5 to 10 minutes.

  • Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the starting material spot confirms completion.

  • Work-up: Quench the mixture by adding distilled water (5 mL). The desired 3-chloro-8-nitroimidazo[1,2-a]pyridine will immediately precipitate as a solid.

  • Purification: Filter the solid under vacuum, wash with cold water to remove the soluble sulfonamide byproduct, and recrystallize from ethanol to afford the pure product.

Protocol B: Transition-Metal-Free Chlorination using NaClO2[4][5]
  • Preparation: Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 mmol) in 5 mL of toluene in a sealed reaction vial.

  • Activation: Add Acetic Acid (4.0 mmol) followed by Sodium Chlorite (NaClO2, 1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 60 °C for 10 hours under continuous magnetic stirring.

  • Work-up: Cool the reaction to room temperature. Quench the remaining oxidant with saturated aqueous NaHCO3 (10 mL), and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the target compound.

Reaction Workflow Visualization

G Start 8-Nitroimidazo[1,2-a]pyridine (Starting Material) Green1 Chloramine-T Neat, Open Air RT, 5 mins Start->Green1 Green2 NaClO2 / AcOH Toluene (or 2-MeTHF) 60°C, 10 hours Start->Green2 Trad NCS DCM or DMF RT-80°C, 2-12 hours Start->Trad End 3-Chloro-8-nitroimidazo[1,2-a]pyridine (Target Product) Green1->End Yield: ~95% E-factor: Low Green2->End Yield: ~70% E-factor: Moderate Trad->End Yield: ~80% E-factor: High

Divergent synthesis pathways for C-3 chlorination of 8-nitroimidazo[1,2-a]pyridine.

References

  • PubChem Compound Summary for CID 607468, 3-Chloro-8-nitroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. URL:[Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. Dey, A., Singsardar, M., Sarkar, R., & Hajra, A. ACS Omega, 2018, 3(3), 3513–3521. URL:[Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. RSC Advances, 2018, 8(13), 7068-7072. URL:[Link]

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Current Organic Chemistry, 2026. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as an applied science. When handling functionalized heterocycles like 3-Chloro-8-nitroimidazo[1,2-a]pyridine , our protective strategies must be dictated by the molecule's specific physicochemical properties and toxicological profile.

This guide provides a mechanistic, self-validating framework for the safe handling, operation, and disposal of this compound. By understanding why we implement specific safety measures, we transform routine compliance into a robust culture of scientific excellence.

Chemical Hazard Profile & Mechanistic Implications

The 3-chloro-8-nitroimidazo[1,2-a]pyridine molecule possesses a highly conjugated imidazopyridine core combined with electron-withdrawing chloro and nitro groups. Its topological polar surface area (TPSA) indicates moderate lipophilicity, meaning it can readily partition into the stratum corneum if it contacts the skin, leading to systemic absorption[1]. Furthermore, as a finely divided solid, it poses a severe inhalation hazard and can cause specific target organ toxicity[2].

Table 1: Hazard Profile & Quantitative Thresholds

Property / Hazard ClassValue / CategoryMechanistic Implication
Molecular Weight 197.58 g/mol [1]Small molecule; easily aerosolized as fine dust during transfer.
Topological Polar Surface Area 63.1 Ų[1]Moderate lipophilicity; facilitates rapid dermal penetration.
Acute Toxicity Category 4 (H302, H312, H332)[2]Systemic toxicity via oral, dermal, and inhalation routes; requires strict barrier isolation.
Skin/Eye Irritation Category 2 (H315, H319)[2]Direct tissue damage upon contact; mandates unvented or indirectly vented splash goggles.
Specific Target Organ Toxicity STOT SE 3 (H336)[2]Induces respiratory irritation and drowsiness; necessitates handling exclusively within a fume hood.

Mechanistic Rationale for PPE Selection

Standard laboratory PPE is insufficient for halogenated nitroaromatics. The nitro group enhances the compound's ability to permeate standard latex. Therefore, our PPE selection is engineered specifically against the physicochemical vulnerabilities of this compound[3].

Table 2: PPE Specifications and Material Compatibility

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Double Nitrile (Inner: 4 mil, Outer: ≥6 mil)Nitroaromatics easily permeate latex. Nitrile provides superior chemical resistance against lipophilic heterocycles[4].
Eye Protection Indirectly Vented Chemical Splash GogglesPrevents aerosolized dust from settling on ocular mucosa, mitigating Category 2 Eye Irritation risks[2].
Body Protection Flame-Resistant (FR) Lab CoatPrevents static-induced ignition of organic dust and provides a secondary barrier against dermal absorption[3].
Respiratory Class II Fume Hood (80-120 fpm)Primary engineering control to prevent inhalation of Acute Tox 4 particulates. Masks are secondary to proper hood airflow[4].

Self-Validating Standard Operating Procedures (SOPs)

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Protocol A: Pre-Operation & PPE Donning
  • Fume Hood Verification : Turn on the fume hood and check the digital monitor for a face velocity of 80-120 fpm.

    • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. It must pull inward steadily at a 45-degree angle. If it flutters outward, do not proceed.

  • Glove Integrity Test : Select two pairs of nitrile gloves.

    • Validation Check: Roll the cuff of each glove to trap air. Squeeze the trapped air to inflate the fingers. Discard immediately if any pressure loss (micro-tears) is detected.

  • Donning Sequence : Put on the inner gloves, followed by the FR lab coat. Don the chemical splash goggles. Finally, put on the outer gloves, ensuring the cuffs extend over the lab coat sleeves.

    • Validation Check: Perform a "reach test" by extending your arms fully. If the lab coat cuff exposes your wrist, tape the outer glove to the sleeve.

Protocol B: Operational Handling and Transfer
  • Static Mitigation : Nitroaromatic powders can hold static charges, causing them to "jump" from spatulas and aerosolize.

    • Validation Check: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and non-sparking spatula before opening the reagent bottle[4].

  • Transfer : Keep the reagent bottle and the receiving vessel deep within the fume hood (at least 6 inches behind the sash). Transfer the solid slowly.

  • Sealing : Cap the reagent bottle immediately after use. Parafilm the cap to prevent moisture ingress and vapor escape.

Protocol C: Decontamination & PPE Doffing
  • Surface Wipe : Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol).

  • Outer Glove Removal : Pinch the palm of the outer glove and peel it off inside-out. Dispose of it in solid hazardous waste.

  • Goggle Removal : Remove goggles by the side straps, avoiding contact with the front lens.

  • Inner Glove Removal : Slide an ungloved finger under the cuff of the inner glove and peel it off inside-out.

    • Validation Check: Wash hands immediately with soap and water[3]. Inspect hands for any redness or irritation indicating chemical breakthrough.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and systemic exposure.

  • Containment : Immediately halt operations. Do not sweep the powder , as this generates highly hazardous aerosols[4].

    • Validation Check: Ensure the fume hood sash is pulled down to the lowest operational level to maximize face velocity and contain airborne particulates.

  • Neutralization & Collection : Cover the spill with a damp absorbent pad (wetted with ethanol or a mild surfactant) to suppress dust[4]. Gently lift the powder and place it into a designated solid hazardous waste container.

  • Decontamination & UV Verification : Wipe the area with a solvent-dampened cloth.

    • Validation Check: Imidazopyridine derivatives are often highly fluorescent. Shine a handheld 365 nm UV lamp over the spill zone. Any glowing residue indicates incomplete decontamination. Repeat wiping until no fluorescence is observed.

  • Disposal : Seal the waste container. Label it strictly as "Halogenated Nitroaromatic Solid Waste." Arrange for disposal via an EPA-approved waste disposal plant[5].

Visual Workflow

Workflow A Risk Assessment & Hood Verification B PPE Donning (Double Nitrile, Goggles) A->B C Primary Handling (Class II Fume Hood) B->C D Spill Event Detected? C->D E Spill Response: Contain & Neutralize D->E Yes F Routine Decontamination (Solvent Wipe & UV Check) D->F No G PPE Doffing & Waste Segregation E->G F->G H Final Disposal (EPA Approved) G->H

Operational workflow for handling 3-Chloro-8-nitroimidazo[1,2-a]pyridine safely.

References

  • Title : 3-chloro-8-nitroimidazo[1,2-a]pyridine — Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : 3-Chloro-8-nitroimidazo(1,2-a)pyridine | C7H4ClN3O2 | CID 607468 Source : PubChem URL :[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.